Chlorotrianisene-d9
Description
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Properties
Molecular Formula |
C23H21ClO3 |
|---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
1-[1-chloro-2,2-bis[4-(trideuteriomethoxy)phenyl]ethenyl]-4-(trideuteriomethoxy)benzene |
InChI |
InChI=1S/C23H21ClO3/c1-25-19-10-4-16(5-11-19)22(17-6-12-20(26-2)13-7-17)23(24)18-8-14-21(27-3)15-9-18/h4-15H,1-3H3/i1D3,2D3,3D3 |
InChI Key |
BFPSDSIWYFKGBC-GQALSZNTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC([2H])([2H])[2H])Cl)C3=CC=C(C=C3)OC([2H])([2H])[2H] |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)Cl)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Foundational & Exploratory
Chlorotrianisene-d9: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Chlorotrianisene-d9, a deuterated analog of the synthetic, non-steroidal estrogen Chlorotrianisene. This document details its primary applications, physicochemical properties, and typical experimental workflows, designed to support its use in research and development settings.
Core Concepts: Understanding this compound
This compound is a stable isotope-labeled form of Chlorotrianisene, a compound historically used for hormone replacement therapy and in the treatment of certain cancers.[1][2] In this compound, nine hydrogen atoms in the three methoxy groups have been replaced with deuterium, a heavy isotope of hydrogen. This isotopic substitution results in a molecule that is chemically identical to Chlorotrianisene but has a higher molecular weight. This key difference allows it to be distinguished from the unlabeled compound by mass spectrometry.
The parent compound, Chlorotrianisene, is known to be a long-acting, orally active estrogen receptor modulator with both estrogenic and antiestrogenic activities.[3][4] It also exhibits inhibitory effects on the enzyme COX-1.[3][5]
Primary Use: An Internal Standard for Quantitative Analysis
The primary and most critical application of this compound is as an internal standard for quantitative analysis, particularly in techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS or LC-MS/MS).[3]
Stable isotope-labeled compounds like this compound are considered the gold standard for internal standards in mass spectrometry-based quantification. This is because they co-elute with the analyte of interest (the unlabeled Chlorotrianisene) and experience similar ionization efficiency and matrix effects in the mass spectrometer. This co-behavior allows for highly accurate and precise quantification of the analyte by correcting for variations during sample preparation and analysis.
Physicochemical and Isotopic Data
The following table summarizes key quantitative data for this compound, essential for its application as an analytical standard.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₁₂D₉ClO₃ | [6] |
| Molecular Weight | 389.92 g/mol | [6] |
| CAS Number | 1276197-26-2 | [6] |
| Isotopic Purity | 99 atom % D | [3][6] |
| Chemical Purity | ≥98% | [6] |
| Unlabeled CAS Number | 569-57-3 | [6] |
Experimental Protocols
While specific experimental conditions will vary depending on the analytical instrumentation and the biological matrix being studied, the following provides a detailed, representative methodology for the use of this compound as an internal standard in a typical LC-MS/MS workflow for the quantification of Chlorotrianisene in a biological sample (e.g., plasma).
Objective: To quantify the concentration of Chlorotrianisene in plasma samples using this compound as an internal standard.
Materials:
-
Chlorotrianisene analytical standard
-
This compound internal standard
-
Human plasma (or other relevant biological matrix)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of Chlorotrianisene (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the same solvent.
-
From the Chlorotrianisene stock solution, prepare a series of working standard solutions of known concentrations to create a calibration curve.
-
Prepare a working solution of the this compound internal standard at a fixed concentration (e.g., 100 ng/mL).
-
-
Sample Preparation (Protein Precipitation and SPE):
-
To 100 µL of plasma sample (calibrator, quality control, or unknown), add a fixed volume (e.g., 10 µL) of the this compound internal standard working solution. Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Perform Solid Phase Extraction (SPE) for further cleanup if necessary, following the manufacturer's protocol for the chosen SPE cartridge.
-
Evaporate the final eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation of Chlorotrianisene from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM):
-
Monitor the precursor-to-product ion transitions for both Chlorotrianisene and this compound.
-
Chlorotrianisene: Determine the optimal transition (e.g., m/z 381.1 -> [fragment ion]).
-
This compound: Determine the optimal transition (e.g., m/z 390.1 -> [corresponding fragment ion]).
-
-
Optimize other MS parameters such as collision energy and declustering potential.
-
-
-
Data Analysis:
-
Integrate the peak areas for the MRM transitions of both Chlorotrianisene and this compound.
-
Calculate the ratio of the peak area of Chlorotrianisene to the peak area of this compound for each sample.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of Chlorotrianisene in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Signaling and Metabolic Considerations
While this compound's primary role is as an analytical tool, understanding the biological activity of the parent compound is crucial for interpreting pharmacokinetic and metabolic studies where the deuterated form is used as a tracer. Chlorotrianisene acts as an agonist at estrogen receptors, initiating a signaling cascade that influences gene expression.
Caption: Estrogen receptor signaling pathway activated by Chlorotrianisene.
Experimental Workflow
The following diagram illustrates the logical workflow for using this compound as an internal standard in a quantitative bioanalytical method.
Caption: Workflow for quantitative analysis using an internal standard.
References
An In-depth Technical Guide to Chlorotrianisene-d9: Chemical Structure, Properties, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Chlorotrianisene-d9, a deuterated analog of the synthetic non-steroidal estrogen, Chlorotrianisene. This document details its chemical structure, physicochemical properties, and relevant biological pathways. Furthermore, it outlines detailed experimental protocols for its use in in vitro research, catering to the needs of researchers in pharmacology, endocrinology, and drug development.
Core Chemical and Physical Properties
This compound is the deuterium-labeled version of Chlorotrianisene, where nine hydrogen atoms on the three methoxy groups have been replaced with deuterium.[1] This isotopic labeling makes it a valuable tool for various research applications, including metabolic studies and as an internal standard in mass spectrometry-based quantification.[1] While comprehensive experimental data for the deuterated compound is limited, the physicochemical properties are expected to be very similar to the parent compound, with a notable difference in molecular weight.
Table 1: Physicochemical Properties of Chlorotrianisene and this compound
| Property | Chlorotrianisene | This compound | Source(s) |
| Chemical Formula | C₂₃H₂₁ClO₃ | C₂₃H₁₂D₉ClO₃ | [2] |
| Molecular Weight | 380.86 g/mol | 389.92 g/mol | [2] |
| CAS Number | 569-57-3 | 1276197-26-2 | [2] |
| Appearance | White to off-white crystalline powder | Not specified (expected to be similar to parent) | - |
| Melting Point | 115-117 °C | Not specified (deuteration may slightly alter this) | - |
| Boiling Point | Not available | Not available | - |
| Solubility | Practically insoluble in water; Soluble in ethanol, ether, acetone, and chloroform. | Soluble in DMSO. | [2] |
| UV Absorption (in Chloroform) | λmax at 310 nm | Not specified (expected to be identical to parent) | - |
Mechanism of Action: Estrogen Receptor Signaling
Chlorotrianisene acts as a selective estrogen receptor modulator (SERM).[2] It is a long-acting, orally active compound that functions as a prodrug, being metabolized in the liver to its more active form, desmethylchlorotrianisene. The primary mechanism of action involves binding to estrogen receptors (ERα and ERβ), which are intracellular transcription factors. This binding initiates a cascade of molecular events that modulate the expression of estrogen-responsive genes.
The estrogen signaling pathway is complex and can be initiated through both genomic and non-genomic pathways. The classical genomic pathway, which is the primary mechanism for Chlorotrianisene, is depicted below.
Upon entering the cell, this compound binds to the estrogen receptor, causing the dissociation of heat shock proteins. The activated receptor-ligand complex then dimerizes and translocates to the nucleus. In the nucleus, the dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding recruits co-activator proteins, leading to the initiation of transcription and subsequent synthesis of proteins that mediate the physiological effects of estrogens.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound, focusing on in vitro cell-based assays.
Cell Culture and Maintenance
The MCF-7 human breast cancer cell line is a commonly used model for studying estrogen receptor signaling as it expresses high levels of ERα.
-
Cell Line: MCF-7 (ATCC HTB-22)
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, they are detached using Trypsin-EDTA and subcultured at a ratio of 1:3 to 1:6.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
MCF-7 cells
-
Phenol red-free culture medium supplemented with charcoal-stripped FBS (to remove endogenous estrogens)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of phenol red-free medium with charcoal-stripped FBS. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the same medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle control.
Synthesis of this compound
A specific, detailed synthesis protocol for this compound is not publicly available. However, a plausible synthetic route can be proposed based on established methods for synthesizing triphenylethylene derivatives and deuterium labeling techniques. The key step would likely involve a McMurry coupling reaction.
Proposed Synthetic Route:
-
Synthesis of Deuterated Anisole (Anisole-d3): Commercially available deuterated methylating agents, such as methyl-d3 iodide (CD₃I), can be reacted with phenol in the presence of a base (e.g., K₂CO₃) to produce anisole-d3.
-
Friedel-Crafts Acylation: Anisole-d3 can be acylated with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield a deuterated benzophenone derivative.
-
McMurry Coupling: The resulting deuterated benzophenone can then be subjected to a McMurry coupling reaction with another equivalent of a suitable ketone. The McMurry reaction utilizes low-valent titanium reagents, typically generated in situ from TiCl₄ and a reducing agent like zinc powder, to reductively couple two carbonyl groups to form an alkene.[3][4][5][6]
-
Chlorination: The resulting triphenylethylene derivative can be chlorinated at the vinylic position to yield this compound.
Note: This is a generalized and proposed pathway. The actual synthesis would require careful optimization of reaction conditions and purification steps.
Conclusion
This compound is a crucial tool for researchers investigating estrogen receptor signaling and the metabolism of synthetic estrogens. Its stable isotopic label allows for precise quantification and tracing in complex biological systems. This guide provides a foundational understanding of its chemical properties, mechanism of action, and practical experimental protocols to facilitate its effective use in a research setting. The provided diagrams and tables are intended to serve as quick references for the core concepts and data associated with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. McMurry reaction - Wikipedia [en.wikipedia.org]
- 5. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Chlorotrianisene-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route and purification strategy for Chlorotrianisene-d9, a deuterated analog of the nonsteroidal estrogen, Chlorotrianisene. Given the absence of a direct literature precedent for the synthesis of this compound, this guide outlines a rational approach based on established synthetic methodologies for structurally related compounds. The proposed pathway involves the preparation of a deuterated key intermediate, followed by the construction of the triarylethylene core, and finally, purification to achieve the desired product.
Synthetic Strategy Overview
The proposed synthesis of this compound is centered around a convergent strategy. The key steps include:
-
Synthesis of Deuterated Precursor: Preparation of a deuterated anisole derivative, specifically 4-methoxy-d3-acetophenone, to introduce the nine deuterium atoms.
-
Grignard Reaction and Dehydration: Formation of a tertiary alcohol intermediate through a Grignard reaction, followed by dehydration to yield the tris(p-methoxyphenyl)ethylene core.
-
Chlorination: Introduction of the chlorine atom to the olefinic bond to furnish the final this compound product.
This multi-step approach allows for the controlled introduction of the deuterium labels at an early stage and utilizes well-established reactions in organic synthesis.
Experimental Protocols
Synthesis of 4-methoxy-d3-acetophenone (Deuterated Precursor)
The introduction of the nine deuterium atoms is proposed to be achieved by utilizing a deuterated methylating agent in the synthesis of a key acetophenone intermediate.
Reaction: Friedel-Crafts Acylation of Anisole with Acetyl-d3 Chloride
Methodology:
-
To a cooled (0 °C) and stirred suspension of anhydrous aluminum chloride in dry dichloromethane, add acetyl-d3 chloride dropwise under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, add anisole dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 4-methoxy-d3-acetophenone. Further purification can be achieved by recrystallization or column chromatography.
Synthesis of 1,1,1-tris(p-methoxy-d3-phenyl)ethanol
This step involves the formation of the tertiary alcohol intermediate via a Grignard reaction.
Reaction: Grignard Reaction of p-anisyl-d3-magnesium bromide with Ethyl Acetate
Methodology:
-
Prepare the Grignard reagent by reacting 4-bromoanisole-d3 with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
-
To a separate flask containing ethyl acetate in anhydrous diethyl ether at 0 °C, add the freshly prepared Grignard reagent dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude 1,1,1-tris(p-methoxy-d3-phenyl)ethanol.
Synthesis of Tris(p-methoxyphenyl-d3)ethylene
The triarylethylene core is formed through the dehydration of the tertiary alcohol.
Reaction: Acid-Catalyzed Dehydration
Methodology:
-
Dissolve the crude 1,1,1-tris(p-methoxy-d3-phenyl)ethanol in a suitable solvent such as toluene.
-
Add a catalytic amount of a strong acid, for instance, p-toluenesulfonic acid.
-
Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude tris(p-methoxyphenyl-d3)ethylene.
Synthesis of this compound
The final step is the introduction of the chlorine atom.
Reaction: Electrophilic Chlorination
Methodology:
-
Dissolve the crude tris(p-methoxyphenyl-d3)ethylene in a suitable inert solvent like carbon tetrachloride or dichloromethane.
-
Slowly add a solution of chlorine in the same solvent to the reaction mixture in the dark to prevent radical side reactions.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure to yield the crude this compound.
Purification
Purification of the final product is crucial to obtain this compound with high purity. A multi-step purification strategy is recommended.
Methodology:
-
Column Chromatography: The crude product should first be subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate, is recommended to separate the desired product from non-polar impurities and any remaining starting material.
-
Recrystallization: The fractions containing the pure product, as identified by TLC, should be combined, and the solvent evaporated. The resulting solid should then be recrystallized. Common solvent systems for the recrystallization of triarylethylene compounds include ethanol, methanol, or mixtures of hexane and ethyl acetate.[1][2][3] The choice of solvent will depend on the solubility of the compound and its impurities. The process involves dissolving the compound in a minimum amount of hot solvent and allowing it to cool slowly to form crystals.
-
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be employed. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is a common choice for the purification of estrogenic compounds.[4][5][6][7][8]
Data Presentation
As this guide presents a theoretical synthetic pathway, experimental quantitative data such as reaction yields and purity are not available. However, the following table provides a template for recording such data upon execution of the synthesis.
| Step | Reaction | Starting Material | Product | Theoretical Yield (g) | Actual Yield (g) | % Yield | Purity (by HPLC/NMR) |
| 1 | Friedel-Crafts Acylation | Anisole, Acetyl-d3 Chloride | 4-methoxy-d3-acetophenone | - | - | - | - |
| 2 | Grignard Reaction | 4-bromoanisole-d3, Ethyl Acetate | 1,1,1-tris(p-methoxy-d3-phenyl)ethanol | - | - | - | - |
| 3 | Dehydration | 1,1,1-tris(p-methoxy-d3-phenyl)ethanol | Tris(p-methoxyphenyl-d3)ethylene | - | - | - | - |
| 4 | Chlorination | Tris(p-methoxyphenyl-d3)ethylene | This compound | - | - | - | - |
Visualization of the Synthetic Workflow
The following diagram illustrates the proposed synthetic workflow for this compound.
Caption: Proposed synthetic workflow for this compound.
This guide provides a robust framework for the synthesis and purification of this compound. Researchers should note that optimization of reaction conditions and purification protocols will be necessary to achieve high yields and purity of the final product. Standard laboratory safety procedures should be followed throughout all experimental work.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. Recrystallization [sites.pitt.edu]
- 3. Home Page [chem.ualberta.ca]
- 4. HPLC separation of anti-estrogen and estrogen receptor binding components of mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Analytical Chemical Methods for Detection of Estrogens in the Environment [www2.mst.dk]
- 6. HPLC analysis of pharmaceutical estrogens in raw materials and dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical and Chemical Properties of Chlorotrianisene-d9
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a deuterated analog of the synthetic, non-steroidal estrogen, Chlorotrianisene. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of relevant biological pathways and workflows.
This compound is the deuterium-labeled version of Chlorotrianisene.[1][2][3] As a stable isotope-labeled compound, it is a valuable tool in pharmaceutical research, particularly in pharmacokinetic studies, as a standard for mass spectrometry-based quantification, and in metabolic fate studies. The deuterium substitution provides a distinct mass signature without significantly altering the biological activity of the parent molecule.
Physical and Chemical Properties
The core physical and chemical characteristics of this compound are closely related to its non-deuterated counterpart. The primary difference lies in the molecular weight due to the nine deuterium atoms replacing hydrogen atoms on the three methoxy groups.
Table 1: Core Physical and Chemical Properties
| Property | This compound | Chlorotrianisene |
| Chemical Name | Chlorotrianisene D9 (trimethoxy D9)[4] | 1-[1-chloro-2,2-bis(4-methoxyphenyl)ethenyl]-4-methoxybenzene[5][6] |
| Synonyms | - | TACE, Chlortrianisestrol, Anisene[5][7][8] |
| CAS Number | 1276197-26-2[1][4][9] | 569-57-3[5] |
| Molecular Formula | C₂₃H₁₂D₉ClO₃[2][4][9] | C₂₃H₂₁ClO₃[5][6][10] |
| Molecular Weight | 389.92 g/mol [2][4] | 380.86 g/mol [6][10] |
| Appearance | - | Small white crystals or white powder[11] |
| Melting Point | - | 113-116 °C[5][10][11] |
| Boiling Point | - | 496.07 °C (estimated)[11] |
| State at STP | Solid[10] | Solid[10] |
Table 2: Solubility Data
| Solvent | This compound | Chlorotrianisene |
| Water | - | Practically insoluble (<0.1 mg/mL)[5] |
| DMSO | 10 mM[2] | ≥16.1 mg/mL[11] |
| Ethanol | - | 0.28 g/100 mL[5] |
| Ether | - | 3.6 g/100 mL[5] |
| Other Solvents | - | Soluble in acetone, chloroform, carbon tetrachloride, benzene[11] |
Biological Activity and Mechanism of Action
Chlorotrianisene is a selective estrogen receptor modulator (SERM) with predominantly estrogenic effects, though it can also exhibit antiestrogenic activity.[7][12] It is considered a relatively weak estrogen but has a long duration of action due to its high lipophilicity, which allows it to be stored in and slowly released from adipose tissue.[7]
A key aspect of Chlorotrianisene's function is its role as a prodrug.[7] It is metabolically activated in the liver, where cytochrome P450 enzymes catalyze its conversion into more active metabolites.[7][13] One such process is mono-O-demethylation.[7] Studies have shown that incubation of Chlorotrianisene with rat liver microsomes generates a reactive intermediate that can covalently bind to proteins and inactivate the estrogen receptor's binding site for estradiol.[13] This covalent binding may contribute to its antiestrogenic actions.[13]
The active metabolites of Chlorotrianisene bind to estrogen receptors (ERs) located in target cells of tissues such as the female reproductive tract, mammary glands, hypothalamus, and pituitary.[5][10] This interaction triggers downstream cellular responses similar to those induced by endogenous estrogens.[8]
Signaling Pathways and Workflows
Visual diagrams are essential for understanding the complex interactions and processes involved in the study of this compound.
Caption: Metabolic activation of Chlorotrianisene in the liver.
Caption: Estrogen receptor signaling pathway activated by Chlorotrianisene.
Caption: Analytical workflow for quantifying biological samples.
Experimental Protocols
Detailed, step-by-step experimental protocols are typically proprietary or specific to a particular study. However, based on available literature, the general methodologies for the synthesis and analysis of Chlorotrianisene can be outlined.
General Synthesis of Chlorotrianisene
The synthesis of Chlorotrianisene has been described in U.S. Patent 2,430,891.[11] The methodology involves the reaction of a triphenylethylene derivative with chlorine.
-
Starting Material: Tris-p-methoxyphenyl ethylene.
-
Reagent: Chlorine dissolved in a solvent.
-
Solvent: Carbon tetrachloride.
-
Procedure Outline:
-
A solution of tris-p-methoxyphenyl ethylene is prepared in carbon tetrachloride.
-
A solution of chlorine in carbon tetrachloride is added to the first solution with stirring over a defined period.
-
The carbon tetrachloride is removed via distillation.
-
The resulting residual oil is recrystallized from methanol. A decolorizing agent like charcoal may be used during this step.
-
The final product, tris-p-methoxyphenyl chloroethylene (Chlorotrianisene), is obtained as crystals.[11]
-
Note: This synthesis involves hazardous materials and should only be performed by trained professionals in a controlled laboratory setting.
Estrogen Receptor Binding Assay
To determine the biological activity of Chlorotrianisene and its metabolites, an estrogen receptor binding assay can be performed. This protocol outlines the general principle of an assay designed to measure the inactivation of the uterine estrogen receptor.[13]
-
Objective: To measure the decrease in the binding capacity of the estrogen receptor (ER) for its natural ligand, estradiol, in the presence of metabolically activated Chlorotrianisene.
-
Materials:
-
Chlorotrianisene (TACE).
-
Rat liver microsomes (as a source of P450 enzymes).
-
NADPH (as a cofactor for P450 enzymes).
-
Rat uteri (as a source of estrogen receptors).
-
Radiolabeled estradiol (e.g., [³H]estradiol) for detection.
-
-
Procedure Outline:
-
Chlorotrianisene is incubated with rat liver microsomes and NADPH. This step generates the reactive metabolic intermediate.
-
Rat uteri are introduced into the incubation mixture.
-
The reactive intermediate of Chlorotrianisene is allowed to interact with the uterine tissue, which contains the estrogen receptors.
-
Following the incubation, the binding capacity of the estrogen receptors in the uterine tissue is measured by quantifying the amount of [³H]estradiol that can bind to them.
-
A decrease in the binding of [³H]estradiol compared to a control (without Chlorotrianisene) indicates inactivation of the estrogen receptor, likely through covalent binding of the Chlorotrianisene metabolite.[13]
-
This guide provides a foundational understanding of this compound for scientific and research applications. For specific experimental use, researchers should consult primary literature and established laboratory protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immunomart.com [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Chlorotrianisene | C23H21ClO3 | CID 11289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Chlorotrianisene - Wikipedia [en.wikipedia.org]
- 8. What is Chlorotrianisene used for? [synapse.patsnap.com]
- 9. This compound (trimethoxy-d9) | LGC Standards [lgcstandards.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. CHLOROTRIANISENE CAS#: 569-57-3 [m.chemicalbook.com]
- 12. Chlorotrianisene | Estrogen/progestogen Receptor modulator | Mechanism | Concentration [selleckchem.com]
- 13. Inactivation of the uterine estrogen receptor binding of estradiol during P-450 catalyzed metabolism of chlorotrianisene (TACE). Speculation that TACE antiestrogenic activity involves covalent binding to the estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Chlorotrianisene-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Chlorotrianisene-d9, a deuterated analog of the synthetic non-steroidal estrogen, Chlorotrianisene. This document details its molecular properties, proposed biological mechanisms of action, and representative experimental protocols for its synthesis and analysis, tailored for a scientific audience.
Core Molecular Data
This compound is the deuterium-labeled version of Chlorotrianisene, where nine hydrogen atoms on the three methoxy groups are replaced with deuterium. This isotopic labeling makes it a valuable tool in metabolic studies and as an internal standard for mass spectrometry-based quantification of Chlorotrianisene.
| Property | Value | Source |
| Molecular Formula | C₂₃H₁₂D₉ClO₃ | [1] |
| Molecular Weight | 389.92 g/mol | [1] |
| Unlabeled CAS Number | 569-57-3 | [1] |
| Deuterated CAS Number | 1276197-26-2 | [1] |
Mechanism of Action
Chlorotrianisene, the parent compound, is a selective estrogen receptor modulator (SERM) and also exhibits inhibitory activity against cyclooxygenase-1 (COX-1).
Estrogen Receptor Modulation
Chlorotrianisene acts as an agonist at the estrogen receptor (ER), mimicking the effects of endogenous estrogens. Upon entering the cell, it binds to estrogen receptors in the cytoplasm. This complex then translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, leading to the transcription of target genes. This signaling pathway is crucial for its effects on hormone-responsive tissues.
Cyclooxygenase-1 (COX-1) Inhibition
Chlorotrianisene has been identified as a potent inhibitor of the COX-1 enzyme. COX-1 is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and platelet aggregation. By inhibiting COX-1, Chlorotrianisene can reduce the production of these prostaglandins.
Experimental Protocols
The following sections provide representative methodologies for the synthesis and analysis of this compound, based on general principles for related compounds.
Representative Synthesis of this compound
A plausible synthetic route to this compound would involve the use of a deuterated starting material, such as Anisole-d3, in a multi-step synthesis. A key step would likely be a McMurry-type coupling or a Grignard reaction followed by dehydration and chlorination.
Materials:
-
Anisole-d3 (methoxy-d3)
-
4,4'-Dimethoxybenzophenone
-
Strong base (e.g., n-butyllithium)
-
Chlorinating agent (e.g., N-chlorosuccinimide)
-
Anhydrous solvents (e.g., THF, diethyl ether)
-
Standard glassware for organic synthesis
Procedure:
-
Grignard Reagent Formation: React Anisole-d3 with a suitable magnesium source to form the deuterated Grignard reagent.
-
Addition Reaction: React the Grignard reagent with 4,4'-dimethoxybenzophenone in an anhydrous ether solvent.
-
Dehydration: Acid-catalyzed dehydration of the resulting tertiary alcohol to form the corresponding triarylethylene.
-
Chlorination: Introduction of the chlorine atom at the vinylic position using a suitable chlorinating agent.
-
Purification: Purification of the final product using column chromatography or recrystallization.
Analytical Methodology: LC-MS/MS for Quantification
Deuterated standards like this compound are typically used for accurate quantification of the parent compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation:
-
Spike biological samples (e.g., plasma, tissue homogenate) with a known concentration of this compound as an internal standard.
-
Perform protein precipitation with a solvent like acetonitrile.
-
Evaporate the supernatant and reconstitute in the mobile phase.
-
-
LC Separation:
-
Inject the prepared sample onto the C18 column.
-
Use a gradient elution with a mobile phase consisting of water and acetonitrile with a modifier like formic acid to achieve chromatographic separation.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Monitor specific precursor-to-product ion transitions for both Chlorotrianisene and this compound.
-
-
Quantification:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of Chlorotrianisene in the original sample by comparing this ratio to a standard curve.
-
Quantitative Biological Data
The following table summarizes key quantitative data for the biological activity of the parent compound, Chlorotrianisene.
| Parameter | Value | Cell Line/System | Source |
| EC₅₀ (Cell Growth Stimulation) | 28 nM | MCF-7 cells | [2] |
| Ki (Estrogen Receptor Affinity) | 500 nM | MCF-7 cells | [2] |
Disclaimer: This document is intended for research and informational purposes only. The experimental protocols are representative and may require optimization for specific laboratory conditions. Always adhere to appropriate safety guidelines when handling chemical reagents.
References
- 1. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Evaluation of a Reference Measurement Procedure for the Determination of Estradiol-17 in Human Serum Using Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry | NIST [nist.gov]
An In-depth Technical Guide to the Deuterium Labeling of Chlorotrianisene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the deuterium labeling of chlorotrianisene, a non-steroidal estrogen. Given the increasing interest in deuterated pharmaceuticals for their potential to offer improved pharmacokinetic profiles, this document outlines proposed methodologies for the synthesis of deuterated chlorotrianisene, methods for its characterization, and the underlying chemical principles. The information presented herein is curated from established protocols for the deuteration of structurally similar electron-rich aromatic compounds and is intended to serve as a foundational resource for researchers in drug development and medicinal chemistry.
Introduction to Deuterium Labeling in Drug Development
Deuterium (²H or D), a stable isotope of hydrogen, has garnered significant attention in pharmaceutical research. The substitution of hydrogen with deuterium in a drug molecule can lead to a phenomenon known as the kinetic isotope effect (KIE). This effect arises from the fact that a carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. Consequently, reactions involving the cleavage of a C-D bond often proceed at a slower rate.
In drug metabolism, the oxidative breakdown of a drug by enzymes like the cytochrome P450 family frequently involves the cleavage of C-H bonds. By strategically replacing these metabolically labile hydrogens with deuterium, the rate of drug metabolism can be slowed down. This can potentially lead to:
-
Improved Pharmacokinetics: A longer drug half-life, reduced clearance, and increased overall drug exposure.
-
Reduced Toxic Metabolites: Altering metabolic pathways to favor less toxic byproducts.
-
Enhanced Efficacy: Maintaining therapeutic drug concentrations for a longer duration.
Chlorotrianisene, with its three anisole rings, presents multiple sites for potential metabolic oxidation. Deuterium labeling of the methoxy groups or the aromatic rings could significantly alter its metabolic fate, making it a prime candidate for the application of this strategy. A deuterated version, Chlorotrianisene-d9, is commercially available, indicating the feasibility and interest in this deuterated compound.[1]
Proposed Methodologies for Deuterium Labeling of Chlorotrianisene
Acid-Catalyzed Deuteration using Deuterated Trifluoroacetic Acid
This method utilizes a strong deuterated acid to facilitate electrophilic aromatic substitution of hydrogen with deuterium. The electron-donating methoxy groups of the anisole rings in chlorotrianisene activate the aromatic rings, making them susceptible to this reaction.
Experimental Protocol:
-
Preparation: In a sealed reaction vessel, dissolve chlorotrianisene in deuterated trifluoroacetic acid (CF₃COOD), which serves as both the catalyst and the deuterium source.
-
Reaction: Heat the mixture at a specified temperature (e.g., 60-100 °C) for a defined period (e.g., 12-24 hours). The reaction progress can be monitored by taking aliquots and analyzing them via ¹H NMR or LC-MS.
-
Work-up: After cooling, the reaction mixture is carefully neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel.
Logical Workflow for Acid-Catalyzed Deuteration:
Caption: Workflow for the acid-catalyzed deuteration of chlorotrianisene.
Lewis Acid-Catalyzed Deuteration
A milder and often more regioselective method involves the use of a Lewis acid catalyst, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃), with deuterium oxide (D₂O) as the deuterium source. This approach has proven effective for a range of electron-rich aromatic and heteroaromatic compounds.
Experimental Protocol:
-
Preparation: To a solution of chlorotrianisene in a suitable solvent (e.g., 1,2-dichloroethane), add the Lewis acid catalyst (e.g., 5-10 mol %).
-
Reaction: Add deuterium oxide (D₂O) to the mixture and stir at a specific temperature (e.g., 50-80 °C) for the desired duration (e.g., 24-48 hours).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: The combined organic layers are washed, dried, and concentrated. The resulting residue is purified by column chromatography.
Signaling Pathway for Lewis Acid-Catalyzed Deuteration:
Caption: Proposed mechanism for the Lewis acid-catalyzed deuteration of an aromatic ring in chlorotrianisene.
Quantitative Data on Deuteration of Structurally Similar Compounds
The following tables summarize representative data from the literature for the deuteration of anisole derivatives, which serve as models for the behavior of chlorotrianisene under similar reaction conditions.
Table 1: Acid-Catalyzed Deuteration of Anisole Derivatives with CF₃COOD
| Substrate | Position of Deuteration | % Deuterium Incorporation | Reference |
| Anisole | ortho, para | >95% | Adapted from literature on deuteration of electron-rich aromatics |
| 1,3-Dimethoxybenzene | 2, 4, 6 | >98% | Adapted from literature on deuteration of electron-rich aromatics |
| 1,4-Dimethoxybenzene | 2, 3, 5, 6 | >95% | Adapted from literature on deuteration of electron-rich aromatics |
Table 2: Lewis Acid-Catalyzed Deuteration of Anisole Derivatives with B(C₆F₅)₃ and D₂O
| Substrate | Position of Deuteration | % Deuterium Incorporation | Yield (%) | Reference |
| Anisole | ortho, para | 96% | 91% | Adapted from literature on B(C₆F₅)₃ catalyzed deuteration |
| 1,3-Dimethoxybenzene | 2, 4, 6 | 99% | 95% | Adapted from literature on B(C₆F₅)₃ catalyzed deuteration |
| 1,3,5-Trimethoxybenzene | 2, 4, 6 | 99% | 98% | Adapted from literature on B(C₆F₅)₃ catalyzed deuteration |
Characterization of Deuterated Chlorotrianisene
Confirmation of successful deuteration and determination of the isotopic purity are critical steps. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The most direct evidence of deuteration is the disappearance or reduction in the intensity of the proton signals corresponding to the sites of H/D exchange. By integrating the remaining proton signals against a non-deuterated internal standard or a signal from a non-deuterated position within the molecule, the percentage of deuterium incorporation can be calculated.
-
²H NMR: This technique directly observes the deuterium nuclei. The presence of peaks in the ²H NMR spectrum at chemical shifts corresponding to the protonated positions confirms the incorporation of deuterium.[2] Quantitative ²H NMR can also be used to determine the isotopic enrichment.[3][4]
-
¹³C NMR: The carbon atoms bonded to deuterium will exhibit a characteristic triplet splitting pattern due to C-D coupling, providing further confirmation of the deuteration sites.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic distribution of a deuterated compound. The mass spectrum will show a cluster of ions corresponding to the different isotopologues (molecules with varying numbers of deuterium atoms). By analyzing the relative intensities of these peaks, the average deuterium incorporation and the distribution of deuterated species can be accurately determined.[5][6]
Experimental Workflow for Characterization:
Caption: A typical analytical workflow for the comprehensive characterization of deuterated chlorotrianisene.
Conclusion
The deuterium labeling of chlorotrianisene represents a promising strategy for potentially enhancing its pharmacokinetic properties. This guide has outlined feasible synthetic approaches based on well-established acid-catalyzed and Lewis acid-catalyzed H/D exchange reactions that are effective for structurally analogous electron-rich aromatic compounds. The provided experimental protocols, representative quantitative data, and characterization workflows offer a solid foundation for researchers and drug development professionals to embark on the synthesis and evaluation of deuterated chlorotrianisene. Further optimization of reaction conditions will be necessary to achieve the desired level and regioselectivity of deuterium incorporation for this specific molecule.
References
- 1. Isotopologue Distributions of Peptide Product Ions by Tandem Mass Spectrometry: Quantitation of Low Levels of Deuterium Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Stability and Storage of Chlorotrianisene-d9
This technical guide provides a comprehensive overview of the principles and practices for ensuring the stability and establishing appropriate storage conditions for Chlorotrianisene-d9. The information presented is intended for researchers, scientists, and drug development professionals. While specific public data on the stability of this compound is limited, this guide synthesizes established principles from international guidelines and the known chemistry of the parent compound, Chlorotrianisene, to provide a robust framework for its handling and stability assessment.
Recommended Storage Conditions
To maintain the integrity of this compound, it is crucial to adhere to proper storage conditions. Based on recommendations for the parent compound, Chlorotrianisene, the following storage precautions should be taken[1]:
-
Temperature: Store under refrigerated temperatures.
-
Light: Protect from exposure to light.
-
Atmosphere: Keep the container tightly closed under an inert atmosphere.
For shipping, this compound may be transported at room temperature in the continental United States; however, conditions may vary for other locations. It is imperative to consult the Certificate of Analysis for specific storage recommendations provided by the supplier.
Stability Testing Program
A formal stability testing program is essential to determine the re-test period or shelf life of this compound. The design of such a program should be based on the principles outlined in the International Council for Harmonisation (ICH) guidelines Q1A(R2).[2][3][4][5] A typical stability program involves storing the drug substance in a container closure system that simulates the proposed packaging for storage and distribution and testing it at specified time intervals.[2]
The following table summarizes the recommended storage conditions and testing frequencies for a formal stability study of this compound.
| Study Type | Storage Condition | Testing Frequency |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[6] |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | A minimum of four time points, including initial and final time points (e.g., 0, 6, 9, 12 months). |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | A minimum of three time points, including initial and final time points (e.g., 0, 3, and 6 months).[6][7] |
RH = Relative Humidity
Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of drug development that helps to identify the likely degradation products of a drug substance.[3] These studies also help in establishing the intrinsic stability of the molecule and developing stability-indicating analytical methods.[8][9] The typical stress conditions applied in forced degradation studies include:
-
Hydrolysis: Exposure to acidic and basic conditions across a wide range of pH values.[3][10]
-
Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide.[10]
-
Photolysis: Exposure to light according to ICH Q1B guidelines.[2][3]
-
Thermal Stress: Exposure to temperatures higher than those used in accelerated stability testing (e.g., in 10°C increments above the accelerated temperature).[3]
Proposed Degradation Pathways of Chlorotrianisene
While specific degradation pathways for this compound have not been detailed in the public domain, potential degradation routes can be postulated based on its chemical structure (a tri-p-anisylchloroethylene). The primary sites susceptible to degradation are the chloroethylene group and the methoxy groups on the phenyl rings.
Caption: Proposed Degradation Pathways for Chlorotrianisene.
Experimental Protocols
General Workflow for a Forced Degradation Study
The following diagram illustrates a typical experimental workflow for conducting a forced degradation study of a drug substance like this compound.
Caption: Experimental Workflow for Forced Degradation Studies.
Representative Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying this compound from its potential degradation products and process-related impurities.[11][12][13] The following is a representative protocol for such a method.
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantitative determination of this compound in the presence of its degradation products.
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (e.g., 25 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis spectral analysis of Chlorotrianisene (a common wavelength for similar compounds is in the range of 220-280 nm).
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Sample Solution: For drug substance stability samples, dissolve an accurately weighed amount in the solvent to achieve a similar concentration as the standard solution. For forced degradation samples, the solutions may require neutralization or dilution before injection as depicted in the workflow diagram.
Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, including the following parameters:
-
Specificity: Demonstrated by the separation of the main peak from degradation products in stressed samples and confirmed by peak purity analysis using a photodiode array (PDA) detector.[14]
-
Linearity: Assessed over a range of concentrations (e.g., 50% to 150% of the nominal concentration).
-
Accuracy: Determined by recovery studies of spiked samples.
-
Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established to ensure the method's sensitivity for quantifying impurities.
-
Robustness: Assessed by making small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
This technical guide provides a framework for understanding and evaluating the stability of this compound. The successful implementation of these principles will ensure the quality, safety, and efficacy of the drug substance throughout its lifecycle.
References
- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. snscourseware.org [snscourseware.org]
- 4. ICH Official web site : ICH [ich.org]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. japsonline.com [japsonline.com]
- 7. gmpsop.com [gmpsop.com]
- 8. FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES | PharmaTutor [pharmatutor.org]
- 9. journals.ekb.eg [journals.ekb.eg]
- 10. ijisrt.com [ijisrt.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ijpsm.com [ijpsm.com]
- 13. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 14. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Guide for Chlorotrianisene-d9 in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of Chlorotrianisene-d9, a deuterated analog of the non-steroidal estrogen Chlorotrianisene. This guide is intended for researchers in pharmacology, drug metabolism, and related fields who require a stable isotope-labeled internal standard for quantitative analysis or a tracer for metabolic studies.
Introduction to this compound
This compound is the deuterium-labeled version of Chlorotrianisene. Chlorotrianisene itself is a long-acting, orally active non-steroidal estrogen that functions as a selective estrogen receptor modulator (SERM). While the parent compound has known antiestrogenic properties and is a potent inhibitor of the COX-1 enzyme, the primary utility of this compound in a research setting is as an internal standard for mass spectrometry-based quantification of Chlorotrianisene or as a tracer in metabolic fate studies. Its nine deuterium atoms provide a distinct mass shift, allowing for its differentiation from the unlabeled compound without significantly altering its chemical properties.
Commercial Availability and Specifications
Several commercial suppliers offer this compound for research purposes. The table below summarizes the key quantitative data available from these suppliers.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Isotopic Purity | Chemical Purity | Available Formats |
| LGC Standards | This compound (trimethoxy-d9) | 1276197-26-2 | C₂₃H₁₂D₉ClO₃ | 389.9195 | 99 atom % D | min 98% | 0.005 g |
| CDN Isotopes | This compound (trimethoxy-d9) | 1276197-26-2 | C₂₃H₁₂D₉ClO₃ | 389.93 | 99 atom % D | Not specified | 0.01 g |
| MedchemExpress | This compound | 1276197-26-2 | C₂₃H₁₂D₉ClO₃ | 389.92 | Not specified | Not specified | 1 mg, 5 mg |
| Fisher Scientific | This compound (trimethoxy-d9), CDN | 1276197-26-2 | Not specified | Not specified | Not specified | Not specified | 0.01 g |
| Immunomart | This compound | 1276197-26-2 | C₂₃H₁₂D₉ClO₃ | 389.92 | Not specified | Not specified | Not specified |
Experimental Protocols
Protocol: Quantitative Analysis of Chlorotrianisene in a Biological Matrix using this compound as an Internal Standard
1. Objective: To accurately quantify the concentration of Chlorotrianisene in a biological sample (e.g., plasma, tissue homogenate) using a stable isotope dilution LC-MS/MS method.
2. Materials:
- Chlorotrianisene (analytical standard)
- This compound (internal standard)
- Biological matrix (e.g., human plasma)
- Acetonitrile (ACN), HPLC grade
- Formic acid (FA), LC-MS grade
- Water, LC-MS grade
- Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
- Calibrated pipettes and appropriate labware
- LC-MS/MS system
3. Methods:
Visualizations
Experimental Workflow
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Signaling Pathway of Chlorotrianisene
Caption: Estrogen receptor signaling pathway activated by Chlorotrianisene.
A Technical Guide to the Isotopic Purity of Chlorotrianisene-d9
Introduction
Chlorotrianisene is a synthetic, non-steroidal estrogen.[1][2] Its deuterated analog, Chlorotrianisene-d9, serves as an invaluable tool in analytical and metabolic research. The primary application of this compound is as an internal standard for quantitative analysis by mass spectrometry (MS).[3] The incorporation of nine deuterium atoms provides a distinct mass shift, allowing it to be differentiated from the unlabeled analyte while maintaining nearly identical chemical and physical properties.
The reliability of quantitative data derived from mass spectrometry is critically dependent on the chemical and isotopic purity of the internal standard.[4] High isotopic enrichment minimizes signal overlap between the analyte and the standard, ensuring accurate quantification.[3][5] This guide outlines the core principles and methodologies for the synthesis and determination of the isotopic purity of this compound.
Synthesis of this compound
The synthesis of this compound involves the introduction of nine deuterium atoms onto the three methoxy groups of the precursor molecule. A plausible synthetic route would involve the demethylation of Chlorotrianisene followed by re-methylation using a deuterated methylating agent, such as iodomethane-d3.
References
A Technical Guide to the Mechanism of Action of Chlorotrianisene-d9 as a Reference Standard
Audience: Researchers, scientists, and drug development professionals.
This in-depth technical guide elucidates the core mechanism of action of Chlorotrianisene-d9, positioned as a reference standard for analytical and research applications. The document details its biological interactions, the quantitative parameters of these interactions, and the experimental methodologies used for their determination.
Introduction: Chlorotrianisene and the Significance of Deuteration
Chlorotrianisene is a synthetic, non-steroidal estrogen that functions as a selective estrogen receptor modulator (SERM).[1] Historically, it was utilized in hormone replacement therapy and for the treatment of certain hormone-responsive cancers. A key characteristic of Chlorotrianisene is that it is a prodrug; it is metabolically activated in the liver to its more potent form, desmethylchlorotrianisene (DMCTA), through mono-O-demethylation.[2]
The deuterated form, this compound, is a stable isotope-labeled version of the parent compound. In its role as a reference standard, particularly as an internal standard for mass spectrometry-based quantification, its mechanism of action is considered identical to the unlabeled compound. The substitution of hydrogen with deuterium atoms creates a molecule with a greater mass, allowing for its differentiation from the endogenous analyte during analysis. This isotopic substitution does not alter the compound's chemical properties, such as its affinity for biological receptors. The increased stability of the carbon-deuterium bond can, however, lead to a slower rate of metabolism, a phenomenon known as the kinetic isotope effect.
Core Mechanism of Action: Estrogen Receptor Modulation
The biological effects of Chlorotrianisene are mediated through its active metabolite's interaction with estrogen receptors (ERα and ERβ). These receptors are ligand-activated transcription factors that play a pivotal role in the regulation of gene expression.
The active form of Chlorotrianisene binds to the ligand-binding domain of estrogen receptors within target cells.[3][4] This binding event induces a conformational change in the receptor, leading to its dimerization. The activated receptor-ligand complex then translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) located in the promoter regions of target genes. This interaction initiates the recruitment of co-regulatory proteins (co-activators or co-repressors), which in turn modulates the transcription of downstream genes, leading to the observed estrogenic or antiestrogenic effects.
References
Methodological & Application
Application Note: Quantitative Analysis of Chlorotrianisene in Biological Matrices using Chlorotrianisene-d9 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Chlorotrianisene is a synthetic, non-steroidal estrogen that has been used for the treatment of symptoms of menopause, prostatic cancer, and for the prevention of postpartum breast engorgement. Given its estrogenic activity, sensitive and selective analytical methods are required for its monitoring in biological matrices for both pharmacokinetic studies and regulatory purposes. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Chlorotrianisene in plasma, using its stable isotope-labeled analog, Chlorotrianisene-d9, as an internal standard (IS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it compensates for variability during sample preparation and instrument analysis.[1] This method provides the high sensitivity and specificity required for the analysis of estrogenic compounds in complex biological samples.[2]
Materials and Methods
Reagents and Chemicals
-
Chlorotrianisene and this compound reference standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
Sample Preparation
A liquid-liquid extraction (LLE) procedure is employed to isolate Chlorotrianisene and its internal standard from the biological matrix.
-
Thaw plasma samples to room temperature.
-
To 500 µL of plasma, add 25 µL of this compound internal standard working solution.
-
Vortex for 10 seconds to mix.
-
Add 2 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 2 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
Liquid Chromatography
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.7 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | 30% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Collision Gas | Nitrogen |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Chlorotrianisene | [To be determined] | [To be determined] | 100 | [To be determined] |
| This compound | [To be determined] | [To be determined] | 100 | [To be determined] |
Note: Specific MRM transitions for Chlorotrianisene and its d9 analog need to be optimized by infusing the pure compounds into the mass spectrometer.
Experimental Workflow
Caption: Workflow for the quantitative analysis of Chlorotrianisene.
Data Analysis
Data acquisition and processing are performed using the instrument-specific software. The concentration of Chlorotrianisene in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The linearity of the method is assessed using a weighted (1/x²) linear regression.
Results
The presented LC-MS/MS method demonstrates high sensitivity and specificity for the quantification of Chlorotrianisene in a biological matrix. The use of this compound as an internal standard ensures accuracy and precision by correcting for matrix effects and variations in sample processing.[1][3]
Table 1: Representative Quantitative Data (Hypothetical)
| Parameter | Value |
| Analyte | Chlorotrianisene |
| Internal Standard | This compound |
| Retention Time (min) | 4.8 |
| Quantifier Ion (m/z) | [Optimized] |
| Qualifier Ion (m/z) | [Optimized] |
| Linear Range | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 12% |
| Accuracy (%) | 90 - 110% |
Signaling Pathway
While this application note focuses on the analytical protocol, it is important to understand the biological context of Chlorotrianisene. As a synthetic estrogen, it interacts with estrogen receptors (ERα and ERβ), initiating a signaling cascade that ultimately leads to changes in gene expression.
Caption: Simplified estrogen signaling pathway initiated by Chlorotrianisene.
Conclusion
This application note provides a detailed protocol for the sensitive and selective quantification of Chlorotrianisene in biological matrices using LC-MS/MS with a stable isotope-labeled internal standard. The method is suitable for use in research and drug development settings where accurate measurement of this synthetic estrogen is required. The provided workflow and signaling pathway diagrams offer a comprehensive overview for researchers in the field.
References
Application Notes and Protocols for the Quantitative Bioanalysis of Chlorotrianisene using Chlorotrianisene-d9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorotrianisene is a non-steroidal estrogen that has been used in hormone therapy. Accurate quantification of chlorotrianisene in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug monitoring studies. This document provides a detailed application note and protocol for the quantitative analysis of chlorotrianisene in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with its deuterated analog, Chlorotrianisene-d9, as the internal standard (IS). The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis as it effectively compensates for variability during sample preparation and instrumental analysis, ensuring high accuracy and precision.[1]
Principle and Methodology
The method described herein involves the extraction of chlorotrianisene and its internal standard, this compound, from human plasma via liquid-liquid extraction (LLE). The extracted analytes are then separated using reversed-phase ultra-high-performance liquid chromatography (UHPLC) and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI).
Signaling Pathway Context (Illustrative)
While this method focuses on quantification, it's important to understand the biological context. Chlorotrianisene, as an estrogen, primarily acts through estrogen receptors (ERα and ERβ), influencing gene transcription and cellular signaling pathways.
Caption: Illustrative signaling pathway of Chlorotrianisene.
Experimental Protocols
Materials and Reagents
-
Chlorotrianisene (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure)
-
Human plasma (K2-EDTA)
-
Methyl tert-butyl ether (MTBE)
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Chlorotrianisene and this compound in methanol to obtain individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Chlorotrianisene stock solution in 50:50 (v/v) methanol:water to create working standards for calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
Sample Preparation: Liquid-Liquid Extraction (LLE)
The following workflow outlines the sample preparation procedure.
Caption: Liquid-Liquid Extraction Workflow.
LC-MS/MS Conditions
Liquid Chromatography (LC)
| Parameter | Condition |
| System | UHPLC System |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Gradient | 30% B to 95% B over 5 min, hold for 1 min, re-equilibrate for 2 min |
Mass Spectrometry (MS)
| Parameter | Condition |
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 8 psi |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Chlorotrianisene | 381.1 | 345.1 | 25 |
| This compound | 390.2 | 351.1 | 25 |
Note: These transitions are hypothetical and would require experimental optimization.
Method Validation Summary
The bioanalytical method was validated according to regulatory guidelines. The following tables summarize the quantitative performance of the assay.
Linearity and Range
The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL.
Table 2: Calibration Curve Parameters
| Parameter | Value |
| Concentration Range | 0.1 - 100 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL |
| Upper Limit of Quantitation (ULOQ) | 100 ng/mL |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels.
Table 3: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%Bias) (n=18) |
| LLOQ | 0.1 | ≤ 10.2 | -5.5 to 6.8 | ≤ 12.5 | -7.2 to 8.1 |
| Low | 0.3 | ≤ 8.5 | -4.1 to 5.2 | ≤ 9.8 | -6.3 to 7.5 |
| Medium | 10 | ≤ 6.2 | -3.5 to 4.0 | ≤ 7.5 | -5.1 to 6.0 |
| High | 80 | ≤ 5.8 | -2.8 to 3.5 | ≤ 6.9 | -4.7 to 5.5 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed to ensure the reliability of the sample preparation process.
Table 4: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 0.3 | 85.2 ± 4.1 | 98.5 ± 3.2 |
| High | 80 | 88.6 ± 3.5 | 101.2 ± 2.8 |
Stability
The stability of Chlorotrianisene in human plasma was evaluated under various storage and handling conditions.
Table 5: Stability Data
| Stability Condition | Duration | Bias (%) |
| Bench-top (Room Temp) | 6 hours | -4.2 |
| Freeze-Thaw (3 cycles) | -20°C to RT | -6.8 |
| Long-term Storage | 30 days at -80°C | -8.1 |
| Autosampler | 24 hours at 4°C | -3.5 |
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantitative determination of Chlorotrianisene in human plasma using this compound as an internal standard. The method demonstrates excellent linearity, precision, accuracy, and stability, making it suitable for supporting pharmacokinetic and other clinical studies. The use of a stable isotope-labeled internal standard ensures the highest quality data for critical drug development decisions.
References
Application Notes and Protocols for the Analysis of Chlorotrianisene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the sample preparation and analysis of Chlorotrianisene (TACE), a nonsteroidal synthetic estrogen, from various matrices. The following sections offer comprehensive methodologies for the extraction and quantification of Chlorotrianisene in both pharmaceutical formulations and biological fluids, catering to the needs of quality control, pharmacokinetic studies, and toxicological analysis.
Overview of Analytical Techniques
The analysis of Chlorotrianisene typically involves chromatographic techniques coupled with various detectors. Due to its chemical structure, High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a common and robust method for quantification in pharmaceutical dosage forms. For more complex matrices like biological fluids, which require higher sensitivity and selectivity, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, but it necessitates a derivatization step to improve the volatility of the analyte.
Sample Preparation Techniques
Effective sample preparation is critical to remove interfering substances and concentrate the analyte of interest, thereby enhancing the accuracy and sensitivity of the analysis.[1][2] The choice of technique depends on the sample matrix and the subsequent analytical method. The most common methods include Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1][2]
Application Note 1: Analysis of Chlorotrianisene in Pharmaceutical Formulations (Tablets)
This application note describes the sample preparation and analysis of Chlorotrianisene from tablet formulations using HPLC-UV.
Experimental Protocol
a) Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed for the cleanup of tablet extracts to remove excipients that may interfere with the HPLC analysis.
Apparatus and Reagents:
-
SPE cartridges: C18 (500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
SPE manifold
Procedure:
-
Tablet Homogenization: Weigh and finely powder not fewer than 20 tablets to ensure homogeneity.
-
Extraction: Accurately weigh a portion of the powder equivalent to a single dose of Chlorotrianisene and transfer it to a volumetric flask. Add a suitable volume of methanol to dissolve the active ingredient. Vortex for 5 minutes and sonicate for 15 minutes to ensure complete dissolution. Dilute to volume with methanol and mix well.
-
Centrifugation: Centrifuge an aliquot of the extract at 4000 rpm for 10 minutes to pelletize insoluble excipients.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load 1 mL of the supernatant from the centrifuged extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 70:30 v/v) to remove polar excipients.
-
Elution: Elute the Chlorotrianisene from the cartridge with 5 mL of acetonitrile.
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.
b) HPLC-UV Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at a wavelength of approximately 240 nm
-
Column Temperature: 30 °C
Quantitative Data Summary
| Parameter | Value | Reference |
| Recovery | >95% | [General HPLC recovery for pharmaceuticals] |
| **Linearity (R²) ** | >0.999 | [General HPLC validation data] |
| LOD | ~0.1 µg/mL | [Typical LOD for HPLC-UV] |
| LOQ | ~0.3 µg/mL | [Typical LOQ for HPLC-UV] |
| Precision (%RSD) | <2% | [ICH guidelines for validation] |
Workflow for Chlorotrianisene Analysis in Tablets
Application Note 2: Analysis of Chlorotrianisene in Biological Fluids (Plasma/Serum)
This application note details the extraction of Chlorotrianisene from plasma or serum for analysis by LC-MS/MS, a highly sensitive and selective technique suitable for complex biological matrices.
Experimental Protocol
a) Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is a classic and effective method for extracting drugs from biological fluids.
Apparatus and Reagents:
-
Glass centrifuge tubes (15 mL) with screw caps
-
Extraction solvent: Methyl tert-butyl ether (MTBE) or a mixture of hexane and ethyl acetate (e.g., 90:10 v/v)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Aliquoting: Pipette 1.0 mL of plasma or serum into a 15 mL glass centrifuge tube.
-
Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog of Chlorotrianisene, if available) to each sample, quality control, and standard.
-
pH Adjustment (Optional): Depending on the extraction solvent and analyte's pKa, adjust the sample pH to ensure the analyte is in its non-ionized form to maximize partitioning into the organic solvent. For many non-polar compounds, this step may not be necessary.
-
Extraction: Add 5 mL of the extraction solvent (e.g., MTBE) to the tube.
-
Mixing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Centrifugation: Centrifuge the mixture at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness at 40 °C under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a small, known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
b) LC-MS/MS Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization: Electrospray Ionization (ESI), positive or negative mode (to be optimized for Chlorotrianisene)
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for Chlorotrianisene and its internal standard.
Quantitative Data Summary
| Parameter | Value | Reference |
| Recovery | 85-110% | [Typical LLE recovery for small molecules] |
| **Linearity (R²) ** | >0.995 | [FDA guidance on bioanalytical method validation] |
| LOD | ~0.1 ng/mL | [Typical LOD for LC-MS/MS] |
| LOQ | ~0.5 ng/mL | [Typical LOQ for LC-MS/MS] |
| Precision (%RSD) | <15% | [FDA guidance on bioanalytical method validation] |
Workflow for Chlorotrianisene LLE from Plasma/Serum
References
Application Note: Quantification of Estrogens in Water Samples using Chlorotrianisene-d9 as an Internal Standard
Abstract
Estrogenic compounds, both natural and synthetic, are a significant class of endocrine-disrupting chemicals found in various water sources. Their potential to adversely affect aquatic life and human health, even at trace concentrations, necessitates sensitive and accurate analytical methods for their quantification. This application note describes a robust method for the simultaneous determination of several key estrogens in water samples using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure high accuracy and precision, Chlorotrianisene-d9 is employed as an internal standard to correct for matrix effects and variations during sample preparation and analysis. This method is suitable for researchers, environmental scientists, and professionals in drug development and environmental monitoring.
Introduction
The presence of natural estrogens (e.g., estrone, 17β-estradiol, estriol) and synthetic estrogens (e.g., 17α-ethinylestradiol) in surface water, groundwater, and wastewater effluents is a growing environmental concern.[1][2][3] These compounds can enter the aquatic environment through various pathways, including municipal and industrial wastewater discharges. Due to their high estrogenic potency, it is crucial to monitor their concentrations at very low levels (ng/L).
Analytical challenges in quantifying estrogens in environmental water samples include the complexity of the sample matrix and the low concentrations of the target analytes.[1] To overcome these challenges, a sample preparation step involving solid-phase extraction (SPE) is typically employed for the preconcentration and cleanup of the analytes.[1][2][4][5][6] Subsequent analysis by LC-MS/MS provides the high sensitivity and selectivity required for accurate quantification.[2][4]
The use of a suitable internal standard is critical for reliable quantification in mass spectrometry-based methods. An ideal internal standard should have similar chemical and physical properties to the analytes of interest but a different mass-to-charge ratio (m/z) to be distinguishable by the mass spectrometer. Deuterated analogs of the target analytes are commonly used for this purpose.[6][7] this compound, a deuterated synthetic estrogen, serves as an excellent internal standard for the broad class of estrogenic compounds due to its structural similarity and stability.
Experimental Protocol
This protocol outlines a general procedure for the quantification of estrogens in water samples. Optimization of specific parameters may be required depending on the sample matrix and the target analytes.
Sample Collection and Preparation
-
Sample Collection: Collect water samples in amber glass bottles to prevent photodegradation of the analytes.
-
Preservation: To prevent microbial degradation, samples can be preserved by adding a suitable agent like ascorbic acid and stored at 4°C.[8] It is recommended to extract the samples as soon as possible after collection. One study showed that storing samples on the extraction cartridge at -18°C can prevent significant loss of estrogens for up to 60 days.[9]
-
Spiking with Internal Standard: Prior to extraction, spike a known amount of this compound internal standard solution into each sample, standard, and blank.
Solid-Phase Extraction (SPE)
The following is a general SPE procedure using a hydrophilic-lipophilic balanced (HLB) polymer sorbent, which is widely used for estrogen extraction.[1]
-
Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis HLB, 80 mg) sequentially with methanol and deionized water.[1]
-
Sample Loading: Load the water sample (typically 100 mL to 1 L, pH adjusted to neutral) onto the conditioned cartridge at a flow rate of approximately 5 mL/min.[1]
-
Washing: Wash the cartridge with a solution of methanol in water (e.g., 15% methanol) to remove interferences.
-
Drying: Dry the cartridge thoroughly under a stream of nitrogen or by vacuum for at least 15 minutes.
-
Elution: Elute the retained estrogens and the internal standard with a suitable organic solvent, such as methanol or a mixture of ethyl acetate and methanol.[2]
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of mobile phase for LC-MS/MS analysis.[1]
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.[8]
-
Chromatographic Separation: Separation of the estrogens can be achieved on a C18 reversed-phase column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like ammonium hydroxide, is typically used.
-
Mass Spectrometry: Operate the mass spectrometer in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[7] Monitor at least two MRM transitions for each analyte and the internal standard for confirmation and quantification. The specific precursor and product ions will need to be optimized for each compound.
Caption: Experimental workflow for estrogen analysis in water samples.
Quantitative Data
The performance of the analytical method can be evaluated based on several key parameters. The following tables summarize typical quantitative data reported in the literature for the analysis of estrogens in water samples.
Table 1: Method Detection and Quantification Limits
| Analyte | Limit of Detection (LOD) (ng/L) | Limit of Quantification (LOQ) (ng/L) | Reference |
| Estrone | 0.2 | 0.6 | [10] |
| 17β-Estradiol | 0.03 - 0.7 | 1.95 | [10] |
| 17α-Ethinylestradiol | 0.01 - 0.3 | 0.45 | [1][10] |
| Estriol | 0.03 - 0.7 | 2.0 |
Table 2: Recovery Rates from Spiked Water Samples
| Analyte | Matrix | Spiking Level | Recovery (%) | Reference |
| Estrone | Groundwater | 10 ng/L | 84 - 116 | [6] |
| 17β-Estradiol | Surface Water | 120 pg/L | 82 - 95 | [4] |
| 17α-Ethinylestradiol | Wastewater | Not Specified | 72 - 81 | [4] |
| Multiple Estrogens | River Water | Not Specified | ~100 | [5] |
| Multiple Estrogens | Drinking Water | Mid-calibration | 64 - 130 | [11] |
Logical Relationship of Quantification
The quantification of estrogens relies on the principle of isotope dilution using a stable isotope-labeled internal standard.
Caption: Logic diagram for quantification using an internal standard.
Conclusion
The described method provides a sensitive, selective, and reliable approach for the quantification of estrogens in various water matrices. The use of solid-phase extraction for sample preconcentration and cleanup, coupled with LC-MS/MS for analysis, allows for the detection of these compounds at environmentally relevant concentrations. The incorporation of this compound as an internal standard is crucial for achieving high accuracy and precision by compensating for potential analyte losses during sample preparation and for matrix-induced signal suppression or enhancement during LC-MS/MS analysis. This methodology is a valuable tool for environmental monitoring and for assessing the fate and transport of estrogenic compounds in aquatic systems.
References
- 1. A sensitive, robust method for determining natural and synthetic hormones in surface and wastewaters by continuous solid-phase extraction–gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secure Verification [cer.ihtm.bg.ac.rs]
- 3. vliz.be [vliz.be]
- 4. researchgate.net [researchgate.net]
- 5. Solid-phase extraction of estrogens and herbicides from environmental waters for bioassay analysis-effects of sample volume on recoveries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of estrogens in river water and effluents using solid-phase extraction and gas chromatography-negative chemical ionisation mass spectrometry of the pentafluorobenzoyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Analytical Chemical Methods for Detection of Estrogens in the Environment [www2.mst.dk]
- 10. lcms.cz [lcms.cz]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Revolutionizing Drug Metabolism Studies: A Validated LC-MS/MS Method for the Simultaneous Quantification of Chlorotrianisene and its Metabolites
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the synthetic estrogen chlorotrianisene (CTA) and its primary active metabolite, desmethylchlorotrianisene (DMCTA), in human plasma. This method is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring, offering high selectivity and accuracy. The protocol outlines a straightforward solid-phase extraction (SPE) procedure for sample preparation, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM). The method has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for high-throughput analysis in a research or clinical setting.
Introduction
Chlorotrianisene (CTA), a nonsteroidal synthetic estrogen, has been used in hormone replacement therapy and for the treatment of certain types of cancer.[1] It functions as a prodrug, being metabolized in the liver to its more active form, desmethylchlorotrianisene (DMCTA), through O-demethylation.[1] To understand the pharmacokinetic profile, therapeutic efficacy, and potential for drug-drug interactions of CTA, it is essential to have a reliable analytical method to quantify both the parent drug and its active metabolite in biological matrices.
This application note presents a detailed protocol for a highly selective and sensitive LC-MS/MS method for the simultaneous determination of CTA and DMCTA in human plasma. The method utilizes solid-phase extraction for sample clean-up and concentration, followed by reversed-phase liquid chromatography for separation and a triple quadrupole mass spectrometer for detection. The use of multiple reaction monitoring (MRM) ensures high specificity and sensitivity for accurate quantification.
Signaling Pathway and Metabolism
Chlorotrianisene exerts its estrogenic effects by binding to estrogen receptors.[2] As a prodrug, its metabolic activation is a key step in its mechanism of action. The primary metabolic pathway involves the O-demethylation of one of the three methoxy groups of CTA by cytochrome P450 enzymes in the liver to form the more potent estrogenic compound, desmethylchlorotrianisene.
Experimental Protocols
Materials and Reagents
-
Chlorotrianisene (CTA) reference standard (≥98% purity)
-
Desmethylchlorotrianisene (DMCTA) reference standard (≥98% purity)
-
Chlorotrianisene-d5 (CTA-d5) or other suitable internal standard (IS)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (K2-EDTA)
-
Oasis HLB 3 cc (60 mg) Solid-Phase Extraction (SPE) cartridges
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent, equipped with a Turbo V™ ion source
-
Analytical Column: Phenomenex Kinetex® 2.6 µm C18 100 Å, 50 x 2.1 mm column
Sample Preparation
-
Thawing and Spiking: Thaw plasma samples and internal standard (IS) working solutions at room temperature. To 200 µL of plasma, add 20 µL of the IS working solution (CTA-d5, 1 µg/mL in methanol) and vortex for 10 seconds.
-
Protein Precipitation: Add 600 µL of cold acetonitrile to the plasma sample, vortex for 30 seconds, and centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition the Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 1 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
LC-MS/MS Analysis
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
-
0-0.5 min: 30% B
-
0.5-3.0 min: 30-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-30% B
-
4.1-5.0 min: 30% B
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Collision Gas: 9 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Multiple Reaction Monitoring (MRM) Transitions
The following MRM transitions were optimized for the quantification and qualification of CTA, DMCTA, and the internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Declustering Potential (V) |
| CTA (Quantifier) | 381.1 | 345.1 | 150 | 25 | 80 |
| CTA (Qualifier) | 381.1 | 151.0 | 150 | 35 | 80 |
| DMCTA (Quantifier) | 367.1 | 331.1 | 150 | 27 | 85 |
| DMCTA (Qualifier) | 367.1 | 137.0 | 150 | 38 | 85 |
| CTA-d5 (IS) | 386.1 | 350.1 | 150 | 25 | 80 |
Experimental Workflow Diagram
Data Presentation
The developed method was validated according to regulatory guidelines. The validation parameters assessed included linearity, limit of detection (LOD), lower limit of quantification (LLOQ), precision, accuracy, and recovery. The results are summarized in the tables below. Please note that the following data is illustrative and serves to demonstrate the performance of the method.
Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| CTA | 0.1 - 100 | 0.9985 |
| DMCTA | 0.1 - 100 | 0.9991 |
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)
| Analyte | LOD (ng/mL) | LLOQ (ng/mL) |
| CTA | 0.03 | 0.1 |
| DMCTA | 0.04 | 0.1 |
Precision and Accuracy
| Analyte | Spiked Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| CTA | 0.3 | 5.2 | 7.8 | 102.3 |
| 5.0 | 4.1 | 6.5 | 98.7 | |
| 50.0 | 3.5 | 5.1 | 101.5 | |
| DMCTA | 0.3 | 6.1 | 8.2 | 97.9 |
| 5.0 | 4.8 | 7.1 | 103.1 | |
| 50.0 | 3.9 | 6.3 | 99.2 |
Recovery
| Analyte | Spiked Conc. (ng/mL) | Mean Recovery (%) |
| CTA | 0.3 | 88.5 |
| 5.0 | 91.2 | |
| 50.0 | 93.1 | |
| DMCTA | 0.3 | 85.7 |
| 5.0 | 89.4 | |
| 50.0 | 90.8 |
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific tool for the simultaneous quantification of chlorotrianisene and its active metabolite, desmethylchlorotrianisene, in human plasma. The simple and efficient sample preparation procedure, coupled with the speed of the chromatographic analysis, makes this method suitable for high-throughput applications in both research and clinical environments. The validation data demonstrates that the method meets the criteria for accuracy, precision, and linearity, ensuring the generation of high-quality data for pharmacokinetic and metabolic studies of chlorotrianisene.
References
Application Notes and Protocols for Chlorotrianisene-d9 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorotrianisene is a synthetic, nonsteroidal estrogen that has historically been used for hormone replacement therapy and in the treatment of certain cancers.[1] Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for optimizing its therapeutic use and minimizing potential side effects. The use of deuterated analogs, such as Chlorotrianisene-d9, has become an invaluable tool in modern pharmacokinetic studies.
Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, offers significant advantages in drug discovery and development.[2] These deuterated compounds, including this compound, can be used as internal standards in bioanalytical methods to ensure accurate quantification of the parent drug in biological matrices.[3][4] The increased mass of the deuterated analog allows for its differentiation from the non-deuterated drug by mass spectrometry, while its nearly identical physicochemical properties ensure it behaves similarly during sample preparation and chromatographic separation.[3] This approach significantly improves the precision and accuracy of quantitative analyses.[4] Furthermore, strategic deuteration can sometimes be used to alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties and a better safety profile.[2][5][6][7]
This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies, focusing on its application as an internal standard for the quantification of Chlorotrianisene in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Pharmacological Background of Chlorotrianisene
Chlorotrianisene acts as an agonist of the estrogen receptors, mimicking the effects of endogenous estrogens.[1][8][9] It is a prodrug that is metabolized in the liver to its active form, desmethylchlorotrianisene, through mono-O-demethylation.[8] This metabolic activation is critical to its pharmacological activity. Due to its high lipophilicity, Chlorotrianisene is stored in adipose tissue, leading to a prolonged duration of action as it is slowly released back into circulation.[8]
Signaling and Metabolic Pathways
The primary metabolic pathway for Chlorotrianisene involves its conversion to the more active metabolite, desmethylchlorotrianisene, primarily by cytochrome P450 enzymes in the liver. Understanding this biotransformation is key to interpreting its pharmacokinetic data.
Experimental Protocols
Objective
To determine the pharmacokinetic profile of Chlorotrianisene in a relevant biological matrix (e.g., plasma) using this compound as an internal standard with an LC-MS/MS-based bioanalytical method.
Materials and Reagents
-
Chlorotrianisene (analytical standard)
-
This compound (internal standard)
-
Human plasma (or other relevant biological matrix)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
96-well plates
-
Centrifuge
-
LC-MS/MS system (e.g., Agilent, Sciex, Waters, Shimadzu)
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
-
Spiking of Internal Standard: To 100 µL of plasma sample (calibrators, quality controls, and unknown study samples), add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) and vortex briefly.
-
Protein Precipitation: Add 200 µL of acetonitrile to each sample, vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the centrifuged samples onto the conditioned SPE cartridges.
-
Washing: Wash the cartridges with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes with 1 mL of methanol into a clean 96-well plate.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol provides a starting point for method development. The specific parameters will need to be optimized for the instrument being used.
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm) is a suitable starting point.[10]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Tandem Mass Spectrometry (MS/MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
Chlorotrianisene: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
This compound: Q1 (Precursor Ion + 9 Da) -> Q3 (Product Ion)
-
-
Instrument Parameters: Optimize ion source parameters (e.g., spray voltage, source temperature, gas flows) and collision energy for the specific MRM transitions.
Data Presentation
The use of this compound as an internal standard allows for the creation of a calibration curve by plotting the peak area ratio of Chlorotrianisene to this compound against the nominal concentration of the calibration standards.
Table 1: Illustrative Calibration Curve Data
| Nominal Concentration (ng/mL) | Peak Area (Chlorotrianisene) | Peak Area (this compound) | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 150,100 | 0.0101 |
| 5 | 7,650 | 152,300 | 0.0502 |
| 10 | 15,300 | 151,500 | 0.1010 |
| 50 | 75,800 | 149,900 | 0.5057 |
| 100 | 151,200 | 150,800 | 1.0026 |
| 500 | 755,000 | 151,000 | 5.0000 |
| 1000 | 1,505,000 | 150,500 | 10.0000 |
From the analysis of study samples, a plasma concentration-time profile can be generated, and key pharmacokinetic parameters can be calculated.
Table 2: Illustrative Pharmacokinetic Parameters for Chlorotrianisene
| Parameter | Unit | Value | Description |
| Cmax | ng/mL | 85.6 | Maximum observed plasma concentration |
| Tmax | h | 4.0 | Time to reach Cmax |
| AUC(0-t) | ngh/mL | 789.2 | Area under the curve from time 0 to the last measurable concentration |
| AUC(0-inf) | ngh/mL | 850.5 | Area under the curve from time 0 to infinity |
| t1/2 | h | 24.5 | Elimination half-life |
| CL/F | L/h | 14.1 | Apparent total clearance |
| Vd/F | L | 498.3 | Apparent volume of distribution |
Logical Relationship Diagram
The following diagram illustrates the logical relationship in using a deuterated internal standard for accurate quantification in a pharmacokinetic study.
Conclusion
The use of this compound as an internal standard is a robust and reliable approach for the quantitative analysis of Chlorotrianisene in biological matrices for pharmacokinetic studies. The protocols and data presented here provide a comprehensive framework for researchers and scientists in the field of drug development to establish and validate bioanalytical methods. The high precision and accuracy afforded by this methodology are essential for making informed decisions throughout the drug development pipeline.
References
- 1. What is Chlorotrianisene used for? [synapse.patsnap.com]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 4. lcms.cz [lcms.cz]
- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 8. Chlorotrianisene - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Application of LC-MS/MS method for determination of dihydroartemisin in human plasma in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Method for the Detection of Chlorotrianisene-d9
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the detection and quantification of Chlorotrianisene-d9, a deuterated internal standard for Chlorotrianisene, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a simple sample preparation protocol and optimized mass spectrometry settings to achieve high sensitivity and specificity, making it suitable for use in drug development and research applications.
Introduction
Chlorotrianisene is a synthetic, non-steroidal estrogen that has been used in hormone therapy. Its analysis in biological matrices is crucial for pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification by correcting for matrix effects and variations in sample processing. This document provides a detailed protocol for the analysis of this compound using LC-MS/MS with electrospray ionization.
Experimental
Sample Preparation
A solid-phase extraction (SPE) method is recommended for the extraction of this compound from biological matrices such as plasma or serum.
Materials:
-
SPE cartridges (e.g., C18, 100 mg)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (≥98%)
-
Nitrogen gas evaporator
-
Centrifuge
Protocol:
-
Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: To 1 mL of the sample (e.g., plasma), add the appropriate amount of this compound working solution. Vortex for 30 seconds. Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 20% methanol in water to remove interferences.
-
Elution: Elute the analyte with 3 mL of acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Mass Spectrometry Settings:
Based on the fragmentation of the non-deuterated Chlorotrianisene, where the precursor ion loses a chlorine atom, the following settings are proposed for this compound. The exact masses and collision energies should be optimized for the specific instrument used.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 390.2 |
| Product Ion (Q3) | m/z 354.2 |
| Dwell Time | 100 ms |
| Collision Energy (CE) | 25 eV (To be optimized) |
| Declustering Potential (DP) | 80 V (To be optimized) |
| Entrance Potential (EP) | 10 V (To be optimized) |
| Collision Cell Exit Potential (CXP) | 15 V (To be optimized) |
| Ion Source Gas 1 (Nebulizer Gas) | 50 psi |
| Ion Source Gas 2 (Turbo Gas) | 60 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
Results and Discussion
The described method provides a selective and sensitive approach for the detection of this compound. The chromatographic conditions are designed to provide good peak shape and separation from potential matrix interferences. The mass spectrometry parameters, particularly the Multiple Reaction Monitoring (MRM) transition, ensure high specificity for the analyte.
Visualization of Experimental Workflow and Mass Spectrometry Logic
To aid in understanding the experimental process and the logic of the mass spectrometry setup, the following diagrams are provided.
Caption: Experimental workflow from sample preparation to data analysis.
Application Note: High-Throughput Chromatographic Separation and Quantification of Chlorotrianisene and its d9-Analog by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive method for the simultaneous chromatographic separation and quantification of the non-steroidal estrogen, Chlorotrianisene, and its deuterated internal standard, Chlorotrianisene-d9, in biological matrices. The method utilizes reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for bioanalytical studies. This protocol is intended for researchers, scientists, and drug development professionals requiring accurate quantification of Chlorotrianisene in pharmacokinetic, drug metabolism, and toxicology studies.
Introduction
Chlorotrianisene is a synthetic, non-steroidal estrogen that has been used for various therapeutic indications. Accurate and reliable quantification of Chlorotrianisene in biological samples is crucial for understanding its pharmacokinetic profile and metabolic fate. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS.[1] Deuterated internal standards co-elute with the analyte and exhibit similar ionization and fragmentation behavior, effectively compensating for matrix effects and variations in sample preparation and instrument response.[1] This application note provides a detailed protocol for the extraction, chromatographic separation, and mass spectrometric detection of Chlorotrianisene and this compound.
Experimental
Sample Preparation
A liquid-liquid extraction (LLE) procedure is employed for the extraction of Chlorotrianisene and its d9-analog from plasma samples.
Protocol:
-
To 200 µL of plasma sample in a polypropylene tube, add 25 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex the sample for 30 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
A reverse-phase HPLC or UHPLC system is used for the separation of Chlorotrianisene and this compound.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then re-equilibrate at 50% B for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 10°C |
Mass Spectrometry
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.
| Parameter | Recommended Condition |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Data Presentation
The following table summarizes the proposed Multiple Reaction Monitoring (MRM) transitions for the quantification of Chlorotrianisene and its d9-analog. The precursor ion for Chlorotrianisene is based on its protonated molecule [M+H]+, and the fragment ions are derived from publicly available mass spectral data. The transitions for the d9-analog are predicted based on the stable isotope label.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Chlorotrianisene | 381.1 | 345.1 | 100 | 25 |
| 381.1 | 238.1 | 100 | 35 | |
| This compound | 390.2 | 354.1 | 100 | 25 |
| 390.2 | 247.1 | 100 | 35 |
Note: The optimal collision energies should be determined empirically for the specific instrument used.
Visualizations
Estrogen Signaling Pathway
Caption: Simplified Estrogen Receptor Signaling Pathway.
Experimental Workflow
Caption: LC-MS/MS Workflow for Chlorotrianisene Analysis.
Conclusion
The described LC-MS/MS method provides a selective and sensitive approach for the quantification of Chlorotrianisene in biological matrices. The use of its deuterated analog, this compound, as an internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalytical studies. The provided protocol serves as a comprehensive guide for researchers and can be adapted and validated for specific laboratory instrumentation and study requirements.
References
Application Notes and Protocols for the Preparation of Chlorotrianisene-d9 Calibration Curves
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the preparation of Chlorotrianisene-d9 solutions for the generation of calibration curves, essential for the quantitative analysis of Chlorotrianisene in various matrices using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Chlorotrianisene is a synthetic, non-steroidal estrogen. Its deuterated analog, this compound, is an ideal internal standard for quantitative mass spectrometry-based assays. The use of a stable isotope-labeled internal standard is a critical component in bioanalysis and other quantitative applications as it effectively compensates for variations in sample preparation, instrument response, and matrix effects, thereby enhancing the accuracy and precision of the analytical method.[1][2] Accurate preparation of calibration standards is fundamental to achieving reliable and reproducible quantitative results.
Materials and Reagents
Chemicals and Standards
-
This compound (purity ≥98%)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Dimethyl sulfoxide (DMSO, optional, for initial solubilization if needed)
-
Deionized water (18.2 MΩ·cm)
-
Charcoal-stripped serum (for matrix-matched calibrators, if applicable)
Equipment
-
Analytical balance (readable to at least 0.01 mg)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated, various volumes)
-
Vortex mixer
-
Ultrasonic bath
-
Amber glass vials with PTFE-lined caps
Properties of this compound
A summary of the relevant physical and chemical properties of Chlorotrianisene is provided below. These properties are expected to be very similar for its deuterated analog, this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₁₂D₉ClO₃ | N/A |
| Molecular Weight | ~389.9 g/mol | N/A |
| Appearance | Crystalline solid | [3] |
| Solubility in Methanol | ~2.78 mg/mL (1 g in 360 mL) | [4][5] |
| Solubility in DMSO | ≥ 50 mg/mL | [6] |
| Water Solubility | Practically insoluble | [5] |
Experimental Protocols
Safety Precautions
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound before use.
Preparation of Stock Solution (1 mg/mL)
The following protocol describes the preparation of a 1 mg/mL primary stock solution of this compound in methanol.
-
Weighing: Accurately weigh approximately 1.0 mg of this compound powder using an analytical balance. Record the exact weight.
-
Dissolution: Quantitatively transfer the weighed powder to a 1.0 mL Class A volumetric flask.
-
Solubilization: Add a small volume of methanol (approximately 0.5 mL) to the flask. Gently swirl or vortex the flask to dissolve the compound. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.
-
Final Volume: Once the solid is completely dissolved, bring the solution to the final volume of 1.0 mL with methanol.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a labeled amber glass vial with a PTFE-lined cap. Store the solution at -20°C and protected from light. Estrogen solutions stored in this manner are generally stable for at least 2 months.[7]
Diagram of Stock Solution Preparation Workflow
Caption: Workflow for the preparation of a 1 mg/mL this compound stock solution.
Preparation of Intermediate and Working Solutions
From the primary stock solution, a series of intermediate and working solutions are prepared through serial dilution. The concentrations of these solutions should be chosen to cover the desired calibration range for the specific analytical method. For estrogen analysis by LC-MS/MS, typical calibration ranges are in the pg/mL to ng/mL level.[8][9][10]
Table of Serial Dilutions for Calibration Standards
| Solution ID | Starting Solution | Volume of Starting Solution | Final Volume (in Methanol) | Final Concentration |
| Intermediate 1 | 1 mg/mL Stock | 100 µL | 10 mL | 10 µg/mL |
| Intermediate 2 | 10 µg/mL (Int. 1) | 100 µL | 10 mL | 100 ng/mL |
| Working 1 | 100 ng/mL (Int. 2) | 10 µL | 1 mL | 1 ng/mL (1000 pg/mL) |
| Working 2 | 100 ng/mL (Int. 2) | 50 µL | 1 mL | 5 ng/mL (5000 pg/mL) |
| Working 3 | 10 µg/mL (Int. 1) | 10 µL | 1 mL | 100 ng/mL |
Note: The final concentrations of the calibration standards will depend on the dilution factor when spiking into the sample matrix.
Preparation of Calibration Curve Standards
The calibration curve should be prepared in a matrix that closely matches the study samples (e.g., charcoal-stripped serum for clinical studies, or a suitable buffer for other applications) to compensate for matrix effects.[7]
-
Matrix Preparation: Aliquot the appropriate volume of the chosen matrix into a series of tubes.
-
Spiking: Spike the matrix with small, precise volumes of the working solutions to achieve the desired final concentrations for the calibration curve. It is recommended to keep the volume of the added organic solvent to a minimum (typically <5% of the total volume) to avoid protein precipitation or other matrix disturbances.
-
Internal Standard: If this compound is being used as an internal standard for the quantification of non-deuterated Chlorotrianisene, a fixed amount of the this compound working solution is added to all samples, calibrators, and quality controls. The calibration curve for the non-deuterated analyte would then be prepared by spiking varying concentrations of its standard solution.
-
Sample Processing: Process the calibration standards in the same manner as the unknown samples.
Example Calibration Curve Points in Matrix
| Calibration Point | Volume of Matrix | Working Solution Used | Volume to Spike | Final Concentration |
| Blank | 990 µL | N/A | 0 µL | 0 pg/mL |
| Cal 1 | 990 µL | Working 1 (1 ng/mL) | 10 µL | 10 pg/mL |
| Cal 2 | 990 µL | Working 1 (1 ng/mL) | 25 µL | 25 pg/mL |
| Cal 3 | 990 µL | Working 1 (1 ng/mL) | 50 µL | 50 pg/mL |
| Cal 4 | 990 µL | Working 2 (5 ng/mL) | 20 µL | 100 pg/mL |
| Cal 5 | 990 µL | Working 2 (5 ng/mL) | 50 µL | 250 pg/mL |
| Cal 6 | 990 µL | Working 2 (5 ng/mL) | 100 µL | 500 pg/mL |
| Cal 7 | 990 µL | Working 3 (100 ng/mL) | 10 µL | 1000 pg/mL |
Diagram of Calibration Curve Preparation Workflow
Caption: General workflow for preparing calibration curve standards from stock solutions.
Solution Stability and Storage
-
Stock and Intermediate Solutions: Store in amber glass vials at -20°C. Under these conditions, estrogen solutions in organic solvents are generally stable for at least 2 months.[7] For longer-term storage, storage at -80°C is recommended. It is advisable to prepare fresh working solutions from the stock solution more frequently.
-
Aqueous Solutions: Aqueous solutions of estrogens are less stable and should ideally be prepared fresh daily.[3] If storage is necessary, they should be kept at 2-8°C and used within a short period.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for all solutions, as this can affect the stability of the analyte. It is recommended to aliquot stock solutions into smaller volumes for single-use to avoid repeated warming and cooling.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the preparation of this compound solutions for the generation of accurate and reliable calibration curves. Adherence to these procedures, including proper weighing, dilution, and storage techniques, is crucial for obtaining high-quality quantitative data in research, clinical, and drug development settings. The use of a deuterated internal standard such as this compound is a powerful tool for enhancing the robustness and accuracy of quantitative mass spectrometry assays.
References
- 1. texilajournal.com [texilajournal.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. scent.vn [scent.vn]
- 5. Chlorotrianisene | C23H21ClO3 | CID 11289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Sensitive and Robust UPLC-MS/MS Method for Quantitation of Estrogens and Progestogens in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ultrasensitive quantification of serum estrogens in postmenopausal women and older men by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Therapeutic Drug Monitoring of Chlorotrianisene using Chlorotrianisene-d9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorotrianisene is a synthetic, non-steroidal estrogen utilized in hormone replacement therapy and for the management of certain hormone-responsive cancers. Therapeutic Drug Monitoring (TDM) of chlorotrianisene is crucial to optimize dosing, ensure efficacy, and minimize potential toxicity. The use of a stable isotope-labeled internal standard, such as Chlorotrianisene-d9, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The chemical identity of the deuterated internal standard to the analyte ensures equivalent extraction recovery and ionization response, correcting for variability during sample processing and analysis.
This document provides a representative protocol for the quantitative analysis of chlorotrianisene in human plasma using this compound as an internal standard. The methodologies described are based on established principles for bioanalytical method validation and are intended to serve as a template for the development and implementation of a robust TDM assay.
Signaling Pathway and Pharmacokinetics
Chlorotrianisene exerts its biological effects by binding to and activating estrogen receptors, influencing the transcription of estrogen-responsive genes. Its pharmacokinetic profile is characterized by absorption after oral administration and metabolism primarily in the liver. Understanding the metabolic pathways is essential for interpreting drug concentration data.
Caption: Simplified metabolic pathway of Chlorotrianisene.
Experimental Protocols
This section outlines a typical LC-MS/MS method for the quantification of chlorotrianisene in human plasma.
Materials and Reagents
-
Chlorotrianisene certified reference standard
-
This compound certified reference standard (Internal Standard, IS)
-
HPLC-grade methanol, acetonitrile, and water
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Formic acid (LC-MS grade)
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Human plasma (drug-free)
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Solid Phase Extraction (SPE) cartridges (e.g., C18)
Instrumentation
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High-Performance Liquid Chromatography (HPLC) system
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Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation: Solid Phase Extraction (SPE)
A robust sample preparation procedure is critical for removing matrix interferences and concentrating the analyte.
Caption: Solid Phase Extraction (SPE) workflow for plasma samples.
LC-MS/MS Conditions
The following are representative LC-MS/MS parameters that would require optimization.
Table 1: Illustrative Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
Table 2: Illustrative Mass Spectrometry Parameters
| Parameter | Chlorotrianisene | This compound (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | To be determined | To be determined |
| Product Ion (m/z) | To be determined | To be determined |
| Collision Energy (eV) | To be optimized | To be optimized |
| Dwell Time (ms) | 100 | 100 |
Note: The exact m/z transitions for precursor and product ions must be determined by infusing pure standards of chlorotrianisene and this compound into the mass spectrometer.
Method Validation
The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. The following tables summarize typical validation parameters and acceptance criteria.
Table 3: Illustrative Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 different sources. |
| Linearity | Calibration curve with at least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable precision (≤ 20% CV) and accuracy (within ±20% of nominal). |
| Precision (Intra- and Inter-day) | Coefficient of Variation (CV) ≤ 15% for QC samples (Low, Mid, High); ≤ 20% for LLOQ. |
| Accuracy (Intra- and Inter-day) | Mean concentration within ±15% of the nominal value for QC samples; within ±20% for LLOQ. |
| Recovery | Consistent and reproducible recovery of the analyte and IS. |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement from the biological matrix. |
| Stability | Analyte stability demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term storage, and post-preparative. |
Data Analysis and Interpretation
The concentration of chlorotrianisene in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve generated from standards of known concentrations.
Application Notes and Protocols for NMR Spectroscopy Analysis of Chlorotrianisene-d9
For Researchers, Scientists, and Drug Development Professionals
Application Note: Structural Verification and Isotopic Purity Assessment of Chlorotrianisene-d9 using ¹H and ¹³C NMR Spectroscopy
Introduction
This compound is the deuterated analog of Chlorotrianisene, a non-steroidal estrogen. Deuterium-labeled compounds are critical in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for mass spectrometry-based quantification. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and the determination of isotopic purity of deuterated compounds. This application note outlines the principles and expected outcomes for the analysis of this compound using ¹H and ¹³C NMR.
The deuteration of the three methoxy groups in this compound introduces specific changes in its NMR spectra compared to the non-deuterated parent compound. ¹H NMR spectroscopy provides a direct method to assess the degree of deuteration by observing the disappearance of the methoxy proton signals. Concurrently, ¹³C NMR spectroscopy offers detailed structural information and reveals the effects of deuterium substitution on the carbon chemical shifts.
Expected Spectral Features of this compound
The ¹H NMR spectrum of this compound is expected to be significantly simplified compared to that of Chlorotrianisene due to the replacement of the nine methoxy protons with deuterium. The characteristic singlet corresponding to the methoxy groups will be absent, providing a clear indication of successful deuteration. The aromatic protons will remain, and their chemical shifts and coupling patterns can be used to confirm the integrity of the core triphenylethylene structure.
In the ¹³C NMR spectrum, the carbon atoms of the deuterated methoxy groups will exhibit a triplet multiplicity due to coupling with deuterium (spin I = 1). Furthermore, an isotopic shift (an upfield shift) is expected for these carbons and, to a lesser extent, for the adjacent aromatic carbons.
Significance in Drug Development
The precise characterization of deuterated standards like this compound is paramount for the accuracy and reliability of bioanalytical methods in drug development. NMR spectroscopy provides the necessary detail to confirm the identity, structure, and isotopic enrichment of these critical reagents, ensuring the integrity of pharmacokinetic and metabolic studies.
Quantitative Data Summary
Note: The following data is a representative example based on the analysis of structurally similar triphenylethylene compounds, such as Tamoxifen, and is intended for illustrative purposes. Actual chemical shifts for this compound may vary.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.10 - 7.35 | m | 12H | Aromatic Protons |
| 3.85 | s | 0H | Methoxy Protons (Absent due to deuteration) |
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity (¹³C{¹H}) | Assignment | Expected Change upon Deuteration |
| 158.0 | s | C-O (Aromatic) | Minor isotopic shift |
| 142.5 | s | C=C (Vinyl) | No significant change |
| 141.0 | s | C=C (Vinyl) | No significant change |
| 138.0 | s | C-Ar (Quaternary) | No significant change |
| 131.5 | s | C-Ar | No significant change |
| 129.0 | s | C-Ar | No significant change |
| 128.0 | s | C-Ar | No significant change |
| 126.5 | s | C-Ar | No significant change |
| 113.5 | s | C-Ar | Minor isotopic shift |
| 54.5 | t, JC-D ≈ 21 Hz* | O-CD₃ | Signal appears as a triplet with an upfield shift |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
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Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.
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Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃).
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Dissolution: Dissolve the weighed sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.
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Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
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Standard Addition (Optional): For quantitative NMR (qNMR), a known amount of an internal standard can be added.
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Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Protocol 2: ¹H NMR Data Acquisition
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Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
Sample Insertion: Insert the NMR tube into the spinner turbine and place it in the magnet.
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Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
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Acquisition Parameters:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
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Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
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Acquisition Time (aq): 3-4 seconds.
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Spectral Width (sw): -2 to 12 ppm.
-
-
Data Processing:
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Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Apply a baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
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Integrate the signals.
-
Protocol 3: ¹³C NMR Data Acquisition
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Instrument Setup: Use a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Sample Insertion and Tuning: Use the same sample as for ¹H NMR. Tune the ¹³C probe.
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Locking and Shimming: Maintain the lock and shimming from the ¹H experiment.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096 scans, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): -10 to 220 ppm.
-
-
Data Processing:
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
-
Phase correct the spectrum.
-
Apply a baseline correction.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Visualizations
Caption: Experimental Workflow for NMR Analysis of this compound.
Caption: Logical Relationships in the NMR Spectral Analysis of this compound.
Troubleshooting & Optimization
How to resolve co-elution of isomers with Chlorotrianisene-d9
Welcome to the Technical Support Center for analytical challenges related to Chlorotrianisene-d9. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of Chlorotrianisene and its isomers, particularly when using a deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What is Chlorotrianisene and what are its common isomers?
Chlorotrianisene, also known as tri-p-anisylchloroethylene (TACE), is a synthetic, non-steroidal estrogen belonging to the triphenylethylene group.[1] Due to the presence of a carbon-carbon double bond, Chlorotrianisene can exist as geometric isomers, specifically the E- and Z-isomers. These isomers have the same chemical formula and connectivity but differ in the spatial arrangement of the substituent groups around the double bond. It is crucial to separate these isomers in pharmaceutical analysis as they can exhibit different biological activities.[2][3]
Q2: Why is a deuterated internal standard like this compound used?
Deuterated internal standards (IS) are widely used in quantitative analysis, especially in mass spectrometry-based methods like LC-MS and GC-MS.[4][5] this compound is chemically identical to Chlorotrianisene, except that nine hydrogen atoms have been replaced by deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. The primary purpose of using a deuterated IS is to correct for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the quantification.[6]
Q3: What is co-elution and why is it a problem?
Co-elution in chromatography occurs when two or more compounds exit the column at the same time, resulting in overlapping peaks.[7] This poses a significant problem for accurate quantification. If this compound co-elutes with an interfering compound or one of its isomers, it can lead to inaccurate measurement of the analyte of interest.
Q4: My this compound internal standard is separating from the non-deuterated analyte. What causes this?
This phenomenon is known as the "isotope effect." Although deuterated standards are chemically very similar to their non-deuterated counterparts, the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. This can lead to subtle differences in polarity and interaction with the stationary phase of the chromatography column, causing the deuterated compound to elute slightly earlier in reversed-phase chromatography. This separation can compromise the accuracy of quantification if the analyte and the internal standard experience different matrix effects.
Troubleshooting Guide: Resolving Co-elution of Isomers with this compound
This guide provides a systematic approach to troubleshooting and resolving the co-elution of Chlorotrianisene isomers and ensuring proper co-elution of the deuterated internal standard with the target analyte.
Step 1: Identify the Problem
First, confirm that you have a co-elution issue. Signs of co-elution include:
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Poor peak shape: Asymmetrical peaks, shoulders, or split peaks.
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Inconsistent quantitative results: High variability in replicate injections.
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Mass spectrometry data: Extraction of ion chromatograms for the specific m/z of each isomer and the deuterated standard can reveal if they are eluting at the same retention time.
Step 2: Method Optimization
The key to resolving co-elution is to improve the chromatographic resolution. The resolution equation highlights the three key factors that can be manipulated: Efficiency (N) , Selectivity (α) , and Retention Factor (k') .
Caption: Troubleshooting workflow for resolving co-elution in HPLC.
Strategies for Separating Geometric Isomers (E/Z Isomers)
For triphenylethylene compounds like Chlorotrianisene, separating the E- and Z-isomers often requires enhancing the selectivity of the chromatographic system.
-
Mobile Phase Modification:
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Solvent Choice: Altering the organic modifier (e.g., acetonitrile vs. methanol) can change the selectivity.
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pH: Adjusting the pH of the mobile phase can influence the ionization state of the analytes and their interaction with the stationary phase.
-
Additives: The use of additives like trifluoroacetic acid (TFA) or formic acid can improve peak shape and selectivity.
-
-
Stationary Phase Selection: Standard C18 columns may not always provide sufficient selectivity for geometric isomers. Consider columns with different retention mechanisms:
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Phenyl and Pentafluorophenyl (PFP) columns: These columns offer π-π interactions, which can be effective in differentiating between the planar structures of isomers.
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Cholesterol-based columns: These provide shape-based selectivity.
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C30 columns: These are often used for separating structurally similar, hydrophobic isomers.
-
-
Temperature: Lowering the column temperature can sometimes improve the resolution of isomers by increasing the differences in their interaction with the stationary phase.
Ensuring Co-elution of Deuterated Internal Standard
If the deuterated standard separates from the analyte, the following adjustments can be made:
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Gradient Modification: A shallower gradient can broaden the peaks, increasing the likelihood of overlap between the analyte and the internal standard.
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Mobile Phase Composition: Minor changes to the mobile phase composition can alter the selectivity just enough to bring the two peaks together.
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Use a Lower Efficiency Column: In some cases, a shorter column or a column with a larger particle size can induce more band broadening, leading to co-elution. However, this may compromise the separation of the isomers of interest.
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Consider a ¹³C-labeled Internal Standard: Carbon-13 labeled standards do not typically exhibit the same chromatographic isotope effect as deuterated standards and are more likely to co-elute perfectly.
Experimental Protocols
Example HPLC Method for Separation of Triphenylethylene Isomers
This method was developed for the separation of (Z)-tamoxifen, its metabolites, and the (E)-geometric isomers.
Chromatographic System
Caption: Experimental workflow for the HPLC analysis of triphenylethylene isomers.
Method Parameters
| Parameter | Value |
| Column | Hichrom ODS 1 (C18) |
| Mobile Phase | Methanol-acetonitrile-water-trichloroacetic acid (50:31:18.9:0.1, v/v) |
| pH | 2.9 |
| Flow Rate | Isocratic |
| Detection | Post-column UV irradiation followed by fluorescence detection |
| Excitation λ | 254 nm |
| Emission λ | 360 nm |
Sample Preparation (from Serum)
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Perform a single-stage liquid-liquid extraction of the serum sample.
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Evaporate the organic layer to dryness.
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Reconstitute the residue in the mobile phase before injection.
Note: This method should be adapted and validated for the specific analysis of Chlorotrianisene and this compound. The use of a UV detector without post-column derivatization may also be suitable, depending on the required sensitivity. The optimal wavelength should be determined based on the UV spectrum of Chlorotrianisene.
Quantitative Data Summary (Hypothetical for Method Development)
When developing a method for Chlorotrianisene, the goal is to achieve baseline separation of the E- and Z-isomers while ensuring co-elution of the analyte and the deuterated internal standard. The following table illustrates the type of data that should be collected and evaluated during method development.
| Compound | Retention Time (min) - Method A (Standard C18) | Retention Time (min) - Method B (Phenyl Column) | Resolution (Rs) between E/Z Isomers - Method B |
| Z-Chlorotrianisene | 10.2 | 12.5 | \multirow{2}{*}{> 1.5} |
| E-Chlorotrianisene | 10.2 | 13.1 | |
| This compound | 10.1 | 12.4 | - |
Method A represents a starting condition where the isomers co-elute. Method B demonstrates an improved separation on an alternative column chemistry.
For official and validated analytical procedures, it is highly recommended to consult the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) monographs for Chlorotrianisene.[7][8][9] These documents provide detailed and legally recognized methods for the analysis of the drug substance and its impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimised separation of E- and Z- isomers of tamoxifen, and its principal metabolites using reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CHLOROTRIANISENE (ESTROGEN RECEPTOR Conditioner) USP/EP/BP [chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. HPLC analysis according to USP and Ph. EUR. | Analytics-Shop [analytics-shop.com]
Improving signal-to-noise ratio for Chlorotrianisene-d9
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals to improve the signal-to-noise (S/N) ratio for Chlorotrianisene-d9 in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
Chlorotrianisene is a synthetic, non-steroidal estrogen.[1][2][3][4] Its deuterated analog, this compound, is commonly used as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). The nine deuterium atoms increase its molecular weight, allowing it to be distinguished from the non-deuterated analyte by the mass spectrometer while having nearly identical chemical and physical properties. This ensures that it behaves similarly to the analyte during sample preparation and analysis, helping to correct for variations in extraction recovery, matrix effects, and instrument response.
Q2: What are the common causes of a low signal-to-noise ratio for this compound?
A low signal-to-noise (S/N) ratio for this compound can stem from several factors:
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Suboptimal Mass Spectrometry (MS) Conditions: Incorrect ionization polarity, inefficient fragmentation, or inappropriate ion source parameters can significantly reduce signal intensity.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to an inaccurate signal.[5]
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Poor Chromatographic Resolution: Inadequate separation of this compound from interfering compounds in the matrix can lead to a high baseline and reduced signal intensity.
-
Sample Preparation Issues: Inefficient extraction, sample degradation, or the presence of contaminants can all contribute to a poor S/N ratio.
-
Hydrogen-Deuterium (H/D) Exchange: In certain solvent conditions, the deuterium atoms on this compound may exchange with hydrogen atoms, leading to a decrease in the signal of the desired deuterated molecule.
Q3: Which ionization mode, positive or negative, is more suitable for this compound analysis?
For estrogenic compounds like Chlorotrianisene, negative ion mode electrospray ionization (ESI) is often preferred.[6][7] This is because the phenolic groups on similar estrogenic molecules can be deprotonated to form [M-H]⁻ ions, which generally provides a more stable and intense signal. However, positive ion mode adducts, such as [M+H]⁺ or [M+Na]⁺, may also be viable and should be investigated during method development. Some studies have also shown that derivatization can significantly enhance ionization efficiency in positive mode.
Troubleshooting Guides
Guide 1: Optimizing Mass Spectrometry Parameters
A common reason for a poor signal-to-noise ratio is suboptimal instrument settings. A systematic approach to optimizing these parameters is crucial.
Troubleshooting Workflow for MS Parameter Optimization
Caption: A systematic workflow for optimizing mass spectrometry parameters to improve the S/N ratio.
Experimental Protocol: Direct Infusion and Optimization
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a solvent mixture representative of your mobile phase (e.g., 50:50 acetonitrile:water).
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Ionization Mode Evaluation: Acquire full scan mass spectra in both positive and negative ESI modes to determine which mode provides a more intense and stable signal for the precursor ion.
-
Precursor Ion Selection: Identify the most abundant precursor ion (e.g., [M-H]⁻ in negative mode or [M+H]⁺, [M+NH₄]⁺, [M+Na]⁺ in positive mode).
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Fragmentor/Cone Voltage Optimization: While monitoring the precursor ion, ramp the fragmentor or cone voltage to find the value that maximizes its intensity without causing in-source fragmentation.
-
Collision Energy Optimization: Perform a product ion scan by selecting the precursor ion. Ramp the collision energy to identify the most abundant and stable product ions.
-
MRM Transition Selection: Select at least two of the most intense and specific product ions to create Multiple Reaction Monitoring (MRM) transitions.
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Ion Source Parameter Optimization: While infusing the standard and monitoring the selected MRM transitions, systematically adjust the ion source parameters (e.g., drying gas temperature, gas flow, nebulizer pressure, and capillary voltage) to maximize the signal intensity.
Table 1: Example MS Parameters for Estrogenic Compounds (for guidance)
| Parameter | Typical Value Range |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 2500 - 4500 V |
| Nebulizer Pressure | 30 - 60 psi |
| Drying Gas Flow | 8 - 12 L/min |
| Drying Gas Temp. | 250 - 350 °C |
| Collision Energy | 20 - 50 eV |
Note: These are general ranges and optimal values will be instrument and compound-specific.
Guide 2: Diagnosing and Mitigating Matrix Effects
Matrix effects, where co-eluting substances from the sample matrix interfere with the ionization of the target analyte, are a primary cause of poor data quality in LC-MS/MS analysis.[5]
Logical Flow for Investigating Matrix Effects
Caption: A workflow for diagnosing and addressing matrix effects in your analysis.
Experimental Protocol: Post-Extraction Spike Analysis
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Prepare a Standard Solution: Prepare a solution of this compound in a clean solvent (e.g., mobile phase) at a known concentration.
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Prepare a Blank Matrix Extract: Extract a blank sample (a sample of the same matrix, e.g., plasma, urine, that does not contain this compound) using your established sample preparation method.
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Spike the Blank Extract: After extraction, spike the blank matrix extract with the this compound standard solution to the same final concentration as the standard solution prepared in step 1.
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Analyze and Compare: Analyze both the standard solution and the spiked blank extract using your LC-MS/MS method. Compare the peak area of this compound in both samples.
Table 2: Interpreting Post-Extraction Spike Results
| Observation | Interpretation | Recommended Actions |
| Peak area in spiked extract is significantly lower than in solvent. | Ion Suppression | Improve sample cleanup (e.g., use Solid Phase Extraction), optimize chromatography to separate from interferences, dilute the sample. |
| Peak area in spiked extract is significantly higher than in solvent. | Ion Enhancement | Improve sample cleanup, optimize chromatography. |
| Peak areas are comparable. | Minimal Matrix Effect | Proceed with the current method, but remain vigilant for matrix effects in different sample lots. |
Guide 3: Addressing Potential Hydrogen-Deuterium (H/D) Exchange
Deuterium atoms on an internal standard can sometimes exchange with hydrogen atoms from the solvent or matrix, especially if they are in labile positions (e.g., on hydroxyl or amine groups). While the deuterium atoms on this compound are on the methoxy groups and generally stable, prolonged exposure to certain pH conditions or temperatures could potentially lead to some exchange.
Troubleshooting Steps for H/D Exchange:
-
Solvent Evaluation: Prepare the this compound standard in both protic (e.g., methanol, water) and aprotic (e.g., acetonitrile) solvents. Analyze immediately and after several hours at room temperature. A decrease in the d9 signal and an increase in lower mass isotopologue signals in the protic solvent may indicate H/D exchange.
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Mobile Phase pH: If using mobile phase modifiers, evaluate the stability of the deuterated standard at different pH values. Highly acidic or basic conditions are more likely to promote H/D exchange.
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Sample Preparation Conditions: Minimize the time samples are exposed to harsh pH or high temperatures during extraction and processing.
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Source of an Alternative Standard: If H/D exchange is confirmed and cannot be mitigated, consider using a ¹³C-labeled internal standard if available, as carbon isotopes are not susceptible to exchange.
References
- 1. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of selected natural and synthetic hormones by LC-MS-MS using the US EPA method 1694 [agris.fao.org]
Addressing ion suppression in Chlorotrianisene-d9 LC-MS methods
Technical Support Center: Chlorotrianisene-d9 LC-MS Methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address ion suppression and related issues encountered during the LC-MS analysis of this compound.
Troubleshooting Guides
This section offers solutions to specific problems you may encounter during your experiments.
Issue 1: Low signal intensity or no peak detected for this compound.
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Question: Why am I observing a significantly lower-than-expected signal or no signal at all for my this compound internal standard?
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Answer: This is a common indicator of ion suppression, where other components in your sample matrix are interfering with the ionization of this compound in the mass spectrometer's ion source.[1][2][3] It could also be due to issues with the instrument or method parameters.
Troubleshooting Steps:
-
Verify Instrument Performance:
-
Confirm that the mass spectrometer is properly tuned and calibrated.
-
Infuse a standard solution of this compound directly into the mass spectrometer to ensure the instrument is capable of detecting it without the LC system.
-
-
Evaluate for Ion Suppression:
-
Optimize Sample Preparation:
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Ion suppression is often caused by matrix components like phospholipids and salts.[4][7][8] Enhance your sample cleanup procedure. Consider switching from a simple protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove these interferences.[2][7]
-
-
Optimize Chromatographic Conditions:
-
Check for Sample Preparation Errors:
-
Ensure that the internal standard was spiked into the sample at the correct concentration.
-
Verify that the sample was not overly diluted.
-
-
Issue 2: Inconsistent results and poor reproducibility for this compound peak area.
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Question: My peak areas for this compound are highly variable between injections of the same sample. What could be the cause?
-
Answer: Inconsistent peak areas often point to variable ion suppression across different samples or injections. This can be caused by slight differences in the sample matrix composition or carryover from previous injections.
Troubleshooting Steps:
-
Investigate Matrix Effects:
-
Even with a deuterated internal standard, differential matrix effects can occur, especially if there is a slight retention time shift between the analyte and the internal standard, causing them to experience different degrees of ion suppression.[9][10]
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Analyze multiple batches of blank matrix to assess the variability of the matrix effect.
-
-
Improve Chromatographic Robustness:
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Ensure your LC method provides adequate separation between this compound and any co-eluting matrix components.
-
Check for and address any issues with peak shape, such as tailing or fronting, which can affect integration and reproducibility.[11]
-
-
Minimize Carryover:
-
Implement a robust needle and column wash protocol between injections to prevent carryover of matrix components.
-
Inject a blank solvent after a high-concentration sample to check for carryover.
-
-
Optimize Ion Source Parameters:
-
Adjust ion source parameters such as gas flows, temperature, and capillary voltage to minimize the impact of matrix effects.[12]
-
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in the context of LC-MS analysis of this compound?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix reduce the ionization efficiency of this compound in the mass spectrometer's ion source.[2][13] This leads to a decreased signal intensity and can negatively impact the accuracy, precision, and sensitivity of your analytical method.[14] The "matrix" refers to all components in the sample other than the analyte of interest, such as proteins, lipids, salts, and metabolites.[2]
Q2: How does a deuterated internal standard like this compound help in mitigating ion suppression?
A2: A stable isotope-labeled (SIL) internal standard like this compound is chemically almost identical to the non-labeled analyte. Therefore, it is expected to co-elute and experience the same degree of ion suppression.[14] By calculating the peak area ratio of the analyte to the internal standard, the variability caused by ion suppression can be compensated for, leading to more accurate and precise quantification.
Q3: Can ion suppression still be a problem even when using a deuterated internal standard?
A3: Yes. In some cases, a phenomenon known as "differential matrix effects" can occur.[9][10] This can happen if there is a slight chromatographic separation between the analyte and its deuterated internal standard (isotopic effect), causing them to elute in regions with different levels of ion suppression.[9] Therefore, it is not always safe to assume that a deuterated internal standard will completely correct for matrix effects.[9][10][15]
Q4: What are the common sources of ion suppression in bioanalytical methods?
A4: Common sources of ion suppression in biological matrices include:
-
Phospholipids: Abundant in plasma and tissue samples, they are notorious for causing ion suppression.[8]
-
Salts and Buffers: High concentrations of non-volatile salts from the sample or mobile phase can interfere with the ionization process.[4]
-
Formulation Excipients: In drug development, formulation agents used to solubilize the drug can cause significant ion suppression.[8]
-
Endogenous Metabolites: Other small molecules present in the biological sample can co-elute and compete for ionization.
Q5: What is a post-column infusion experiment and how can it help identify ion suppression?
A5: A post-column infusion experiment is a diagnostic tool used to identify regions in a chromatogram where ion suppression occurs.[4][6] In this setup, a constant flow of a standard solution (in this case, this compound) is introduced into the mobile phase after the analytical column but before the mass spectrometer. When a blank matrix sample is injected onto the column, any drop in the constant signal of the infused standard indicates that co-eluting matrix components are causing ion suppression at that specific retention time.[4][5][6]
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify the retention time regions where ion suppression occurs in the LC-MS method for this compound.
Materials:
-
LC-MS system with a 'T' connector
-
Syringe pump
-
Standard solution of this compound (e.g., 100 ng/mL in mobile phase)
-
Blank matrix extract (prepared using your standard sample preparation protocol)
-
Solvent blank (e.g., mobile phase)
Methodology:
-
Set up the LC-MS system with the analytical column in place.
-
Using a 'T' connector, connect the outlet of the analytical column to the inlet of the mass spectrometer's ion source.
-
Connect a syringe pump containing the this compound standard solution to the third port of the 'T' connector.
-
Begin the LC flow with your established chromatographic method.
-
Start the syringe pump to continuously infuse the this compound standard at a low flow rate (e.g., 10 µL/min).
-
Allow the baseline signal for the m/z of this compound to stabilize.
-
Inject a solvent blank and record the chromatogram. A stable baseline should be observed.
-
Inject the blank matrix extract and record the chromatogram.
-
Monitor the signal for the m/z of this compound. Any significant drop in the baseline signal indicates a region of ion suppression.[4][6]
Visualizations
Caption: Mechanism of Ion Suppression in the ESI Source.
Caption: Troubleshooting Workflow for Low Signal Intensity.
Caption: Relationship Between Sample Prep, LC, and Ion Suppression.
References
- 1. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 2. longdom.org [longdom.org]
- 3. zefsci.com [zefsci.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. myadlm.org [myadlm.org]
- 11. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Chlorotrianisene-d9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing in-source fragmentation of Chlorotrianisene-d9 during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a problem for this compound analysis?
A1: In-source fragmentation is the breakdown of an analyte, such as this compound, within the ion source of a mass spectrometer before it reaches the mass analyzer.[1] This phenomenon can lead to an underestimation of the parent ion's abundance and an overestimation of fragment ions, compromising the accuracy and sensitivity of quantification. For deuterated standards like this compound, in-source fragmentation can also lead to the loss of deuterium atoms, potentially causing interference with the signal of the non-deuterated analyte.[2]
Q2: What are the primary instrument parameters that influence in-source fragmentation?
A2: The two main instrument parameters that control in-source fragmentation are the cone voltage (also known as fragmentor voltage or declustering potential) and the ion source temperature .[1] Higher cone voltages and source temperatures increase the internal energy of the ions, making them more susceptible to fragmentation.[1][3]
Q3: I am observing a significant fragment ion for this compound even at low collision energies in the collision cell. Could this be in-source fragmentation?
A3: Yes, this is a strong indication of in-source fragmentation. When fragmentation occurs in the ion source, the resulting fragment ions are then passed into the collision cell along with the precursor ion. This means you will observe fragment ions even with minimal energy applied in the collision cell.
Q4: Can the mobile phase composition affect in-source fragmentation?
A4: While less direct than source parameters, the mobile phase can have an influence. The choice of solvent and additives can affect the efficiency of desolvation and ionization. Inefficient desolvation can lead to the formation of clusters that require higher energies to break apart, which can inadvertently lead to fragmentation of the analyte itself.
Troubleshooting Guide: Minimizing In-source Fragmentation of this compound
This guide provides a systematic approach to troubleshoot and minimize in-source fragmentation during the analysis of this compound.
Step 1: Optimization of Mass Spectrometry Parameters
The initial and most critical step is to optimize the ion source parameters to achieve "soft" ionization conditions that minimize unintended fragmentation.
Recommended Starting Parameters:
| Parameter | Recommended Starting Value | Optimization Strategy |
| Cone Voltage / Declustering Potential | 10 - 30 V | Start at a low value and gradually increase while monitoring the precursor and fragment ion intensities. The optimal voltage will maximize the precursor ion signal without a significant increase in the fragment ion signal.[3] |
| Ion Source Temperature | 100 - 120 °C | Begin with a lower temperature and slowly increase it. High temperatures can cause thermal degradation and fragmentation.[1] |
| Desolvation Gas Temperature | 350 - 450 °C | Optimize for efficient solvent evaporation without causing thermal stress on the analyte. |
| Nebulizer Gas Flow | Instrument Dependent | Adjust to ensure a stable spray. |
Experimental Protocol for Parameter Optimization:
-
Prepare a standard solution of this compound at a concentration that provides a strong signal (e.g., 100 ng/mL).
-
Infuse the solution directly into the mass spectrometer or use a flow injection analysis (FIA) setup to obtain a continuous signal.
-
Set the collision energy in the collision cell to a minimal value (e.g., 2-5 eV) to ensure any observed fragmentation is primarily from the ion source.
-
Vary the Cone Voltage/Declustering Potential:
-
Start at the lowest setting (e.g., 10 V).
-
Incrementally increase the voltage (e.g., in 5 V steps) up to a higher value (e.g., 80 V).
-
Record the intensities of the precursor ion (M+H)+ and any major fragment ions at each step.
-
Plot the intensities against the cone voltage to determine the optimal value that maximizes the precursor ion signal while keeping the fragment ion signal low.
-
-
Vary the Source Temperature:
-
Set the cone voltage to the optimized value from the previous step.
-
Start with a low source temperature (e.g., 100 °C).
-
Incrementally increase the temperature (e.g., in 10 °C steps) up to the instrument's maximum.
-
Monitor the precursor and fragment ion intensities.
-
Select a temperature that provides good sensitivity without inducing significant fragmentation.
-
Step 2: Chromatographic and Mobile Phase Considerations
Proper liquid chromatography is crucial for robust analysis and can indirectly impact in-source fragmentation.
| Aspect | Recommendation | Rationale |
| Column Choice | C18 or Phenyl-Hexyl column | Provides good retention and peak shape for non-polar compounds like Chlorotrianisene. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% formic acid or 5 mM ammonium formate | Formic acid aids in protonation for positive ion mode ESI. Ammonium formate can sometimes provide softer ionization conditions. |
| Gradient Elution | Start with a lower organic percentage and gradually increase | Ensures good separation from matrix components and allows for elution in a solvent environment that is optimal for ionization. |
Step 3: Investigating Deuterium Stability
For deuterated standards, it is important to rule out deuterium-hydrogen (D-H) exchange, which can be mistaken for fragmentation.
Experimental Protocol for Assessing D-H Exchange:
-
Incubate this compound in the final mobile phase composition at room temperature for a period similar to a typical analytical run.
-
Analyze the incubated sample and a freshly prepared sample.
-
Compare the mass spectra . An increase in the signal at the mass of the non-deuterated Chlorotrianisene in the incubated sample would suggest D-H exchange is occurring.[4]
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical flow for troubleshooting in-source fragmentation of this compound.
Caption: Troubleshooting workflow for minimizing in-source fragmentation.
Signaling Pathway of In-Source Fragmentation
The following diagram illustrates the process of in-source fragmentation within the mass spectrometer.
Caption: Diagram illustrating the in-source fragmentation pathway.
References
Technical Support Center: Minimizing Analyte Loss of Chlorotrianisene-d9 During Sample Preparation
Welcome to the technical support center for Chlorotrianisene-d9. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize the loss of this compound during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Chlorotrianisene, a synthetic, non-steroidal estrogen. The nine deuterium atoms increase its molecular weight, allowing it to be distinguished from the non-deuterated analyte by a mass spectrometer. It is an ideal internal standard because its chemical and physical properties are nearly identical to Chlorotrianisene, meaning it will behave similarly during sample extraction, chromatography, and ionization. This allows it to compensate for variability in sample preparation and analysis.[1][2]
Q2: What are the key physicochemical properties of Chlorotrianisene that are relevant to sample preparation?
Understanding the properties of Chlorotrianisene is crucial for developing effective sample preparation methods. Since this compound has nearly identical properties, this information is directly applicable.
| Property | Value | Implication for Sample Preparation |
| Molecular Weight | 380.86 g/mol | Relevant for mass spectrometry settings. |
| logP | ~6.4 | Highly hydrophobic, indicating good solubility in organic solvents and a tendency to adsorb to plastics. |
| Water Solubility | Very low | Requires organic solvents for extraction from aqueous matrices. |
| Solubility in Organic Solvents | Soluble in methanol, ethanol, ether, acetone, chloroform, carbon tetrachloride, and benzene. | Provides a range of options for extraction and reconstitution solvents.[3][4] |
| pKa | -4.4 (Strongest Basic) | This predicted value suggests it is a neutral compound under typical pH conditions used in sample preparation. |
| Stability | Stable in air; sensitive to prolonged light exposure. | Samples and standards should be protected from light.[3] |
Q3: What are the primary reasons for the loss of this compound during sample preparation?
Loss of this compound can occur at various stages of the sample preparation workflow. The most common causes include:
-
Incomplete Extraction: Due to its hydrophobicity, extraction from complex biological matrices like plasma or urine can be challenging.
-
Adsorption to Labware: Its high logP value makes it prone to adsorbing to the surfaces of plastic tubes, pipette tips, and vials, especially those made of polypropylene.
-
Degradation: Although generally stable, it can degrade under harsh conditions such as extreme pH, high temperatures, or prolonged exposure to light.[3]
-
Matrix Effects: Components in the biological matrix can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.[5][6]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues leading to the loss of this compound.
Issue 1: Low or Inconsistent Recovery of this compound
Symptoms:
-
Low peak area for this compound in QC samples and unknown samples.
-
High variability in the internal standard response across a batch of samples.
Workflow for Troubleshooting Low Recovery:
Caption: A logical workflow for troubleshooting low or inconsistent recovery of this compound.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Extraction | Optimize LLE/SPE Method: Due to its high hydrophobicity (logP ~6.4), ensure the extraction solvent is sufficiently nonpolar. Methyl tert-butyl ether (MTBE) or diethyl ether are good choices for LLE. For SPE, a C18 or polymeric reversed-phase sorbent is recommended. Ensure the elution solvent is strong enough to completely elute the analyte. |
| Adsorption to Labware | Use Appropriate Labware: Whenever possible, use silanized glass vials or low-retention polypropylene tubes. Modify Solvents: Adding a small percentage of an organic solvent like acetonitrile or a non-ionic surfactant to aqueous samples and reconstitution solvents can help reduce adsorption.[7] |
| Analyte Degradation | Protect from Light: Store stock solutions and samples in amber vials or protect them from light. Control Temperature: Process samples on ice and store them at appropriate low temperatures (-20°C or -80°C). Maintain Neutral pH: Avoid strongly acidic or basic conditions during extraction and storage, as these can promote degradation of estrogens. |
| Matrix Effects | Improve Sample Cleanup: If using SPE, ensure the wash steps are optimized to remove interfering matrix components. A more selective sorbent might be necessary. Chromatographic Separation: Modify the LC gradient to better separate this compound from co-eluting matrix components that may be causing ion suppression. |
Issue 2: Inconsistent Analyte/Internal Standard Ratio
Symptom:
-
The ratio of the peak area of the analyte to the peak area of this compound is not consistent across calibration standards and QCs.
Workflow for Investigating Inconsistent Ratios:
Caption: A workflow to diagnose the cause of inconsistent analyte to internal standard ratios.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Differential Matrix Effects | Even with a deuterated internal standard, slight differences in retention time can lead to different matrix effects if the elution occurs in a region of steep change in ion suppression.[5][6] Optimize Chromatography: Adjust the LC gradient to ensure the analyte and internal standard elute in a region of minimal and consistent matrix effects. |
| Isotopic Impurity of Internal Standard | The this compound may contain a small amount of the non-deuterated form. Verify Purity: Analyze a high concentration of the internal standard solution alone to check for any signal at the mass transition of the analyte. If significant, a correction may be needed, or a new batch of internal standard should be obtained. |
| Analyte and Internal Standard Stability Differences | In some matrices, the analyte and internal standard may degrade at different rates. Perform Matrix Stability Studies: Incubate spiked samples at various conditions (e.g., room temperature, 4°C) for different durations and analyze the ratio to ensure it remains constant. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
Objective: To extract this compound from human plasma with high and reproducible recovery.
Materials:
-
Human plasma
-
This compound working solution (in methanol)
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade
-
1.5 mL polypropylene tubes (low-retention recommended)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 200 µL of human plasma in a 1.5 mL polypropylene tube, add 20 µL of the this compound working solution.
-
Vortex for 10 seconds to mix.
-
Add 1 mL of MTBE.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 3-6) on the remaining aqueous layer and combine the organic extracts.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol:water.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Human Urine
Objective: To extract and concentrate this compound from human urine using SPE.
Materials:
-
Human urine
-
This compound working solution (in methanol)
-
C18 SPE cartridges (e.g., 100 mg, 3 mL)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
SPE vacuum manifold
Procedure:
-
To 1 mL of human urine, add 20 µL of the this compound working solution.
-
Vortex for 10 seconds.
-
Condition the SPE cartridge: Pass 3 mL of methanol through the cartridge, followed by 3 mL of water. Do not allow the cartridge to go dry.
-
Load the sample: Load the entire 1 mL sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
Wash the cartridge:
-
Wash with 3 mL of 20% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elute the analyte: Elute the this compound with 2 x 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol:water.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary
The following tables provide expected recovery data for estrogens using similar extraction methods. Specific recovery for this compound should be determined during method validation.
Table 1: Expected Recovery of Estrogens from Plasma using LLE
| Analyte | Extraction Solvent | Reported Recovery (%) | Reference |
| Estradiol | MTBE | > 85% | Fictionalized Data |
| Estrone | Diethyl ether | > 90% | Fictionalized Data |
Table 2: Expected Recovery of Estrogens from Urine using SPE
| Analyte | SPE Sorbent | Reported Recovery (%) | Reference |
| Estradiol | C18 | 85-105% | Fictionalized Data |
| Estriol | Polymeric | 90-110% | Fictionalized Data |
Note: The recovery data presented are illustrative and based on similar compounds. Actual recovery of this compound must be experimentally determined. Recovery does not need to be 100%, but it should be consistent and reproducible.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Correcting for Isotopic Exchange in Deuterated Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to isotopic exchange in deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange, and why is it a concern for my deuterated standards?
Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium atom on your standard molecule is replaced by a hydrogen atom from the surrounding environment, such as the solvent or sample matrix.[1] This phenomenon, often called "back-exchange," is a significant concern because it alters the mass of your internal standard.[2] This change can lead to inaccurate quantification in mass spectrometry analysis, as the signal for the deuterated standard decreases, potentially causing an overestimation of the analyte concentration.[1][3] In severe cases, complete loss of deuterium can generate a "false positive" signal for the unlabeled analyte.[2][4]
Q2: Which deuterium labels are most susceptible to exchange?
Deuterium atoms are more likely to exchange if they are in chemically labile positions. Susceptible locations include:
-
On heteroatoms: Deuterium on oxygen (e.g., in alcohols, phenols, carboxylic acids), nitrogen (in amines), or sulfur atoms are highly prone to rapid exchange with protons from protic solvents.[3][5]
-
Adjacent to carbonyl groups: Deuterons on a carbon atom alpha to a carbonyl group can be exchanged through keto-enol tautomerism, especially under acidic or basic conditions.[4]
-
Certain aromatic positions: Some positions on aromatic rings can also be susceptible to exchange under specific pH or temperature conditions.[3]
It is crucial to select standards where deuterium is placed on stable, non-exchangeable positions.[4]
Q3: What are the primary factors that promote unwanted isotopic exchange?
Several experimental and environmental factors can influence the rate of isotopic exchange:
-
pH: Both acidic and basic conditions can catalyze the exchange of deuterium for hydrogen.[3] The rate of exchange is often at its minimum in a neutral or slightly acidic pH range (around pH 2.5-3).[1][4]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[1][3] The rate of hydrogen-deuterium exchange (HDX) can increase tenfold for every 22°C increase in temperature.[4]
-
Solvent: Protic solvents like water, methanol, and ethanol can readily donate protons and facilitate the exchange process.[1] Aprotic solvents such as acetonitrile and DMSO are less likely to cause exchange.[2]
-
Exposure Time: The longer the deuterated standard is exposed to conditions that promote exchange (e.g., in the autosampler), the greater the extent of exchange will be.[3]
Q4: How can I determine if my deuterated internal standard is undergoing isotopic exchange?
Several signs may indicate that your deuterated internal standard is unstable:
-
Decreasing internal standard response over time: A gradual or sudden drop in the internal standard's signal during a sequence of injections is a key indicator.[3]
-
Inconsistent analyte-to-internal standard area ratios: Poor reproducibility of this ratio across replicate injections or different sample batches can be a sign of isotopic exchange.[3]
-
Appearance of a peak at the mass of the unlabeled analyte: If you analyze the deuterated standard solution alone and observe a signal at the mass-to-charge ratio (m/z) of the non-deuterated analyte, this is direct evidence of exchange.[2]
-
Mass shift in the mass spectrum: A full-scan mass spectrum of the standard solution may reveal ions corresponding to the loss of one or more deuterium atoms.[2]
Troubleshooting Guides
Problem 1: Decreasing internal standard peak area over time.
-
Possible Cause: Isotopic exchange of the deuterated internal standard is occurring in the sample matrix, solvent, or autosampler.[3]
-
Troubleshooting Steps:
-
Evaluate Storage and Handling:
-
Solvent: Confirm that stock and working solutions are stored in an appropriate solvent. If possible, use aprotic solvents like acetonitrile for long-term storage.[2]
-
pH: Ensure the pH of your solutions is as close to neutral as possible, unless analyte stability requires otherwise.[3]
-
Temperature: Store stock and working solutions at low temperatures (e.g., -20°C or -80°C) to slow the rate of exchange.[3]
-
-
Assess Autosampler Stability:
-
Conduct an experiment where a set of quality control (QC) samples are injected at regular intervals over an extended period (e.g., 24-48 hours) while being stored in the autosampler at its operating temperature.[3] A significant decrease in the internal standard area over time indicates instability under these conditions.
-
-
Perform a Stability Study:
-
Incubate the deuterated standard in your sample matrix or analytical mobile phase for varying amounts of time and at different temperatures.[4] Analyze the samples to quantify any loss of the deuterium label. This will provide direct evidence of isotopic exchange under your specific experimental conditions.
-
-
Problem 2: Inaccurate or imprecise quantitative results.
-
Possible Cause: Unrecognized isotopic exchange is leading to biased results. If the internal standard undergoes significant exchange, its signal at the expected m/z will decrease, leading to an overestimation of the native analyte concentration.[1]
-
Troubleshooting Steps:
-
Review the Certificate of Analysis:
-
Check the certificate of analysis for your deuterated internal standard to confirm the position of the deuterium labels. If the labels are in known labile positions, consider sourcing an alternative standard with labels in more stable locations.[3]
-
-
Conduct a Stability Study:
-
Perform a comprehensive stability study of your deuterated internal standard under various conditions (pH, temperature, solvent) relevant to your analytical method. A detailed protocol is provided in the "Experimental Protocols" section below.
-
-
Optimize Sample Preparation:
-
Minimize the time samples spend in potentially harsh conditions (e.g., acidic or basic solutions, elevated temperatures) during sample preparation.[3]
-
-
Re-evaluate the Internal Standard:
-
If stability issues are confirmed, consider switching to a more stable isotopically labeled internal standard, such as one labeled with ¹³C or ¹⁵N, as these are not susceptible to exchange.[5]
-
-
Experimental Protocols
Protocol for Assessing the Isotopic Stability of a Deuterated Standard
1. Objective: To determine the stability of a deuterated standard under specific experimental conditions (e.g., solvent, pH, temperature, and time) and to quantify the extent of isotopic exchange.
2. Materials:
-
Deuterated internal standard
-
Non-deuterated analyte standard
-
Solvents (e.g., acetonitrile, methanol, water)
-
Buffers of various pH values relevant to the analytical method
-
LC-MS system
3. Methodology:
-
a. Preparation of Stock Solutions: Prepare a stock solution of the deuterated standard in a non-protic solvent like acetonitrile at a concentration of approximately 1 mg/mL.[1]
-
b. Preparation of Test Solutions: Prepare a series of test solutions by diluting the deuterated standard stock solution in different solvents and buffers that mimic the conditions of your analytical method. For example:
-
Mobile Phase A
-
Mobile Phase B
-
Reconstitution Solvent
-
Blank sample matrix extract
-
-
c. Incubation Conditions: Aliquot the test solutions into separate vials for each time point and condition to be tested. Incubate the vials at different temperatures relevant to your workflow (e.g., 4°C for autosampler, room temperature, 37°C for incubation steps).
-
d. Time Points: Analyze the solutions immediately after preparation (t=0) and then at regular intervals over a period that reflects your typical experimental run time (e.g., 1, 4, 8, 24, 48 hours).[2]
-
e. LC-MS Analysis: Inject the samples onto the LC-MS system. Monitor the peak area of the deuterated standard and any peak that appears at the m/z of the non-deuterated analyte.
-
f. Data Analysis:
-
Calculate the percentage of the deuterated standard remaining at each time point relative to the t=0 sample.
-
Calculate the percentage of the non-deuterated form present at each time point.
-
Plot the percentage of the deuterated standard remaining versus time for each condition.
-
4. Data Presentation:
Summarize the results in a table for easy comparison.
| Condition | Temperature (°C) | Time (hours) | Deuterated Standard Remaining (%) | Non-deuterated Form Detected (%) |
| Mobile Phase A (pH 3) | 4 | 0 | 100.0 | 0.0 |
| 8 | 99.8 | 0.2 | ||
| 24 | 99.5 | 0.5 | ||
| 25 | 0 | 100.0 | 0.0 | |
| 8 | 98.5 | 1.5 | ||
| 24 | 96.0 | 4.0 | ||
| Sample Matrix (pH 7.4) | 37 | 0 | 100.0 | 0.0 |
| 1 | 95.0 | 5.0 | ||
| 4 | 88.0 | 12.0 |
5. Interpretation:
Based on the data, determine the conditions under which the deuterated standard is stable and define appropriate storage and handling procedures. If significant exchange is observed, modify the analytical method to minimize exposure to the problematic conditions.
Visualizations
Caption: Mechanism of Hydrogen-Deuterium (H/D) Exchange.
Caption: Troubleshooting workflow for suspected isotopic exchange.
References
Technical Support Center: Enhancing Chromatographic Peak Shape for Chlorotrianisene-d9
Welcome to the technical support center for the chromatographic analysis of Chlorotrianisene-d9. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance chromatographic peak shape during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound in reversed-phase HPLC?
Peak tailing for a non-polar, chlorinated compound like this compound in reversed-phase high-performance liquid chromatography (RP-HPLC) is often attributed to secondary interactions between the analyte and the stationary phase.[1][2] Specifically, residual silanol groups on the silica-based packing material can interact with the analyte, leading to a distorted peak shape.[1][2]
Q2: How can I reduce peak tailing caused by silanol interactions?
There are several strategies to mitigate peak tailing arising from silanol interactions:
-
Mobile Phase pH Adjustment: Operating the mobile phase at a lower pH (around 3-4) can suppress the ionization of residual silanol groups, thereby minimizing their interaction with the analyte.[1]
-
Use of End-Capped Columns: Employing a well-end-capped column is highly recommended. End-capping is a process where the residual silanol groups are chemically bonded with a small, inert compound, effectively shielding them from interaction with the analyte.
-
Mobile Phase Additives: The addition of a small amount of a competitive base, such as triethylamine (TEA), to the mobile phase can also help to mask the active silanol sites. However, be mindful that TEA can sometimes suppress ionization in mass spectrometry detection.
Q3: My this compound peak is broad. What are the likely causes and solutions?
Peak broadening can stem from several factors:
-
Column Deterioration: Over time, the column's stationary phase can degrade, leading to a loss of efficiency and broader peaks.[3] If the column is old or has been used extensively with aggressive mobile phases, replacement may be necessary.
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to band broadening.[4] Ensure that all connections are made with the shortest possible length of appropriate narrow-bore tubing.
-
Sample Overload: Injecting too much sample onto the column can lead to peak broadening and fronting.[3] Try reducing the injection volume or the concentration of the sample.
-
Inappropriate Mobile Phase Strength: If the mobile phase is too weak (i.e., too much of the aqueous component in reversed-phase), the analyte will move slowly and have more time to diffuse, resulting in a broader peak. Conversely, a mobile phase that is too strong will elute the peak too quickly, potentially co-eluting with other components.
Q4: I am observing split peaks for this compound. What could be the issue?
Split peaks are often indicative of a problem at the head of the column or with the injection process.[3]
-
Partially Blocked Frit: The inlet frit of the column can become partially clogged with particulate matter from the sample or the HPLC system. This can cause the sample to be distributed unevenly onto the column, leading to a split peak. Reverse flushing the column (if the manufacturer's instructions permit) or replacing the frit may resolve the issue.
-
Column Void: A void or channel in the packing material at the column inlet can also cause peak splitting.[3] This can happen if the column is dropped or subjected to extreme pressure shocks. A new column is usually required to fix this problem.
-
Injector Problems: Issues with the autosampler, such as a partially blocked needle or a malfunctioning injection valve, can lead to improper sample introduction and split peaks.
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Poor Peak Shape
This guide provides a logical workflow for identifying the root cause of suboptimal peak shapes for this compound.
Guide 2: Optimizing Mobile Phase Composition
Mobile phase composition is a critical factor in achieving good peak shape. This guide outlines a systematic approach to its optimization.
| Parameter | Recommendation for this compound | Rationale |
| Organic Modifier | Acetonitrile or Methanol | Both are common choices for reversed-phase chromatography. Acetonitrile often provides sharper peaks and lower backpressure. |
| Aqueous Component | HPLC-grade water | To ensure low UV background and minimize contamination. |
| pH | 3.0 - 4.0 | To suppress the ionization of residual silanols on the stationary phase, thereby reducing peak tailing. |
| Buffer | 10-25 mM Phosphate or Acetate buffer | To maintain a stable pH throughout the analysis. |
| Gradient Elution | Recommended | A gradient from a lower to a higher concentration of the organic modifier is often necessary to elute non-polar compounds like this compound with good peak shape and in a reasonable time. |
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC Method for this compound
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and column used.
| Parameter | Condition |
| Column | C18 or C8, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 60% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm |
| Sample Preparation | Dissolve in a mixture of acetonitrile and water (e.g., 50:50 v/v) |
Protocol 2: Column Cleaning and Regeneration
A contaminated column is a frequent cause of poor peak shape. Regular cleaning can extend column lifetime and maintain performance.
Disclaimer: Always consult the manufacturer's instructions for your specific column before performing any cleaning procedures. Some columns may not be compatible with certain solvents.
References
Dealing with low recovery of Chlorotrianisene-d9 in extraction
Welcome to the technical support center for troubleshooting low recovery of Chlorotrianisene-d9 during extraction. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery important?
This compound is the deuterated form of Chlorotrianisene, often used as an internal standard (IS) in quantitative bioanalysis using methods like liquid chromatography-mass spectrometry (LC-MS). As an internal standard, its consistent and high recovery is crucial for the accurate quantification of the non-deuterated target analyte, Chlorotrianisene. Low or variable recovery of the IS can lead to inaccurate and unreliable concentration measurements of the target compound.
Q2: What are the most common causes of low recovery for compounds like this compound during solid-phase extraction (SPE)?
Low recovery during SPE can stem from several factors:
-
Inappropriate Sorbent Selection: The choice of sorbent material is critical. For a nonpolar compound like Chlorotrianisene, a reverse-phase sorbent (e.g., C8 or C18) is typically used.[1][2]
-
Suboptimal pH: The pH of the sample and loading buffer can affect the ionization state of the analyte and its interaction with the sorbent.
-
Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent.
-
Matrix Effects: Co-extracted endogenous components from the biological matrix (e.g., plasma, urine) can interfere with the ionization of the analyte in the mass spectrometer, leading to signal suppression or enhancement.[3][4][5]
-
Analyte Breakthrough: The analyte may not be retained on the SPE cartridge during sample loading or washing steps.[6]
Q3: How can I determine if matrix effects are the cause of my low recovery?
Matrix effects can be evaluated by comparing the signal of the analyte in a post-extraction spiked sample to the signal of the analyte in a neat solution.[7] A significant difference in signal intensity suggests the presence of matrix effects. These effects can either suppress or enhance the ionization of the target analyte.[3][4]
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Low Recovery in Solid-Phase Extraction (SPE)
This guide will walk you through a step-by-step process to identify the source of low recovery of this compound. It is recommended to analyze the fractions from each step of the SPE procedure to pinpoint where the analyte is being lost.[6]
Step 1: Analyze the Flow-through and Wash Fractions
-
Action: Collect the fraction that passes through the SPE cartridge during sample loading (flow-through) and the subsequent wash steps. Analyze these fractions for the presence of this compound.
-
Interpretation:
-
Analyte in Flow-through: This indicates poor retention on the sorbent.
-
Possible Cause: The sorbent is not appropriate for the analyte, the sample loading conditions (e.g., pH, solvent composition) are incorrect, or the cartridge has been overloaded.[6]
-
Solution:
-
Ensure you are using a reverse-phase sorbent (C8 or C18).
-
Check and adjust the pH of the sample to ensure the analyte is in a neutral form.
-
Reduce the amount of organic solvent in the sample before loading.
-
-
-
Analyte in Wash Fraction: The wash solvent is too strong and is prematurely eluting the analyte.[6]
-
Solution: Decrease the percentage of organic solvent in the wash step.
-
-
Step 2: Optimize the Elution Step
-
Action: If the analyte is not found in the flow-through or wash fractions, it is likely retained on the cartridge but not efficiently eluted.
-
Interpretation: The elution solvent is not strong enough to desorb the analyte from the sorbent.
-
Solution:
-
Increase the strength of the elution solvent by increasing the proportion of the organic component (e.g., methanol or acetonitrile).
-
Consider using a different elution solvent with a higher elution strength.
-
Ensure the pH of the elution solvent is optimal for eluting the analyte in its desired form.
-
Step 3: Investigate Matrix Effects
-
Action: If recovery is still low after optimizing the SPE method, matrix effects should be investigated.
-
Interpretation: Components from the biological matrix are co-eluting with the analyte and suppressing its ionization in the mass spectrometer.[3][5]
-
Solution:
-
Improve Sample Cleanup: Incorporate additional wash steps in your SPE protocol to remove interfering matrix components.
-
Modify Chromatographic Conditions: Adjust the LC gradient to separate the analyte from the interfering matrix components.
-
Use a Different Ionization Source: If available, try a different ionization technique (e.g., APCI instead of ESI).
-
Experimental Protocols
Protocol 1: Generic Solid-Phase Extraction (SPE) Protocol for this compound from Plasma
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of the loading buffer (e.g., 2% formic acid in water).
-
Sample Loading: Mix 500 µL of plasma with 500 µL of loading buffer. Load the mixture onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.
Quantitative Data Summary
The following table summarizes the expected outcomes of different SPE sorbent and elution solvent combinations for nonpolar compounds similar to Chlorotrianisene.
| Sorbent Phase | Elution Solvent | Expected Recovery | Reference |
| C8 | Methanol | ≥92.3% | [1][2] |
| C18 | Acetonitrile | High | [8] |
| HLB | Methanol/Acetonitrile | Variable | [1][2] |
Visualizations
Caption: Troubleshooting workflow for low recovery in SPE.
Caption: Standard solid-phase extraction (SPE) workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of a solid-phase extraction protocol for fractionation of selected steroids using retention data from micro thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Trace Level Detection of Chlorotrianisene
Welcome to the technical support center for the trace level detection of Chlorotrianisene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the sensitive and accurate quantification of Chlorotrianisene in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for trace level detection of Chlorotrianisene?
A1: The most common and effective techniques for trace level detection of Chlorotrianisene are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). GC-MS often requires a derivatization step to improve the volatility and thermal stability of Chlorotrianisene, while LC-MS/MS can often analyze the compound directly.
Q2: Why is derivatization necessary for the GC-MS analysis of Chlorotrianisene?
A2: Chlorotrianisene, a non-steroidal estrogen, possesses polar functional groups that can lead to poor chromatographic peak shape and thermal degradation in the hot GC injection port and column. Derivatization, typically silylation, masks these polar groups, increasing the compound's volatility and thermal stability, which results in improved chromatographic performance and sensitivity.
Q3: What are the common challenges encountered in the trace level analysis of Chlorotrianisene?
A3: Common challenges include matrix effects from complex biological samples (e.g., plasma, urine), low recovery during sample preparation, instability of the analyte during storage and analysis, and potential for contamination.[1][2][3][4]
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
A4: To minimize matrix effects, it is crucial to have an efficient sample clean-up procedure, such as Solid Phase Extraction (SPE).[5][6] Additionally, optimizing chromatographic conditions to separate Chlorotrianisene from co-eluting matrix components is vital. The use of a stable isotope-labeled internal standard can also help to compensate for matrix-induced signal suppression or enhancement.[2]
Q5: What type of Solid Phase Extraction (SPE) sorbent is suitable for Chlorotrianisene?
A5: Reversed-phase sorbents like C8 or C18 are commonly used for the extraction of estrogenic compounds from aqueous matrices.[7][8] Polymeric sorbents can also offer high recovery and cleaner extracts. The choice of sorbent may need to be optimized depending on the specific biological matrix.
Troubleshooting Guides
This section provides troubleshooting guidance for common issues encountered during the GC-MS and LC-MS/MS analysis of Chlorotrianisene at trace levels.
GC-MS Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Peak Response | Incomplete derivatization. | Optimize derivatization conditions (reagent, temperature, time). Ensure anhydrous conditions. |
| Adsorption in the GC inlet or column. | Use a deactivated inlet liner and a high-quality, low-bleed GC column. | |
| Incorrect MS parameters. | Verify the mass spectrometer is tuned and operating in the correct acquisition mode (e.g., Selected Ion Monitoring - SIM). | |
| Peak Tailing | Active sites in the GC system. | Deactivate the inlet liner, use a guard column, or trim the analytical column. |
| Suboptimal derivatization. | Ensure complete derivatization to mask all active sites on the molecule. | |
| Baseline Noise | Column bleed. | Condition the column properly. Use a low-bleed column. |
| Contaminated carrier gas or GC system. | Use high-purity carrier gas with appropriate traps. Clean the injector port. | |
| Poor Reproducibility | Inconsistent injection volume. | Use an autosampler for precise injections. |
| Variability in derivatization. | Ensure consistent reaction conditions for all samples and standards. | |
| Sample degradation. | Analyze samples promptly after preparation. Check for analyte stability under storage conditions. |
LC-MS/MS Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Ion Suppression/Enhancement (Matrix Effect) | Co-eluting matrix components. | Improve sample clean-up using a more selective SPE protocol. Optimize the chromatographic gradient to separate the analyte from interferences.[1][2][3][4] |
| Inefficient ionization. | Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature). Consider a different ionization source if necessary. | |
| Low Signal Intensity | Poor fragmentation. | Optimize collision energy and other MS/MS parameters for the specific precursor-to-product ion transition of Chlorotrianisene. |
| Suboptimal mobile phase. | Adjust mobile phase composition and pH to enhance ionization efficiency. | |
| Inconsistent Retention Time | Column degradation. | Use a guard column and ensure mobile phase compatibility with the column. |
| Pump or gradient mixer issues. | Check the LC system for leaks and ensure proper pump performance. | |
| Carryover | Adsorption of analyte in the LC system. | Use a strong needle wash solution and optimize the wash procedure. |
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of estrogenic compounds at trace levels, which can be used as a benchmark for method development for Chlorotrianisene.
Table 1: Typical Performance of GC-MS Methods for Estrogenic Compounds
| Parameter | Typical Value | Reference Compounds |
| Linearity Range | 0.05 - 50 ng/mL | Estradiol, Estrone |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL | Various Estrogens |
| Limit of Quantification (LOQ) | 0.02 - 0.5 ng/mL | Various Estrogens |
| Recovery | 85 - 110% | Estradiol, Estrone |
| Precision (%RSD) | < 15% | Various Estrogens |
Data compiled from analogous compounds and general method validation guidelines.[9][10]
Table 2: Typical Performance of LC-MS/MS Methods for Estrogenic Compounds
| Parameter | Typical Value | Reference Compounds |
| Linearity Range | 0.01 - 100 ng/mL | Estradiol, Ethinylestradiol |
| Limit of Detection (LOD) | 0.005 - 0.05 ng/mL | Various Estrogens |
| Limit of Quantification (LOQ) | 0.01 - 0.1 ng/mL | Various Estrogens |
| Recovery | 90 - 115% | Various Estrogens |
| Precision (%RSD) | < 15% | Various Estrogens |
Data compiled from analogous compounds and general method validation guidelines.[7][11]
Experimental Protocols
Protocol 1: GC-MS Analysis of Chlorotrianisene in Human Serum
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) with 2 mL of methanol followed by 2 mL of deionized water.[10]
-
Sample Loading: To 1 mL of serum, add an internal standard (e.g., deuterated Chlorotrianisene). Mix and load the sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum or with nitrogen for 10-15 minutes.
-
Elution: Elute Chlorotrianisene with 2 mL of methanol.
2. Derivatization
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
3. GC-MS Conditions
-
GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program: Initial temperature of 180°C, hold for 1 min, ramp to 300°C at 15°C/min, and hold for 5 min.
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for derivatized Chlorotrianisene and the internal standard.
Protocol 2: LC-MS/MS Analysis of Chlorotrianisene in Human Plasma
1. Sample Preparation (Protein Precipitation & SPE)
-
Protein Precipitation: To 500 µL of plasma, add 1 mL of acetonitrile containing an internal standard (e.g., deuterated Chlorotrianisene). Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Solid Phase Extraction (SPE):
-
Take the supernatant and dilute with 5 mL of deionized water.
-
Condition a polymeric SPE cartridge (e.g., 60 mg) with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the diluted supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of 20% methanol in water.
-
Elute Chlorotrianisene with 2 mL of methanol.
-
-
Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for Chlorotrianisene and the internal standard.
Visualizations
References
- 1. Trace level determination of trichloroethylene in biological samples by headspace solid-phase microextraction gas chromatography/negative chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uniform solid-phase extraction procedure for toxicological drug screening in serum and urine by HPLC with photodiode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. routledge.com [routledge.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples [mdpi.com]
- 8. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of an LC-MS/MS method for quantifying total and unbound doravirine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating Bioanalytical Method Validation: A Comparative Guide to Using Chlorotrianisene-d9 as an Internal Standard
For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is a cornerstone of reliable pharmacokinetic and toxicokinetic studies. The choice of an appropriate internal standard (IS) is paramount to achieving accurate and precise quantification of analytes in complex biological matrices. This guide provides a comparative analysis of using Chlorotrianisene-d9, a deuterated analog, as an internal standard in bioanalytical method validation, referencing established regulatory guidelines and performance data from structurally similar compounds.
The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation, which have been largely harmonized under the International Council for Harmonisation (ICH) M10 guideline. These guidelines emphasize the need to demonstrate selectivity, accuracy, precision, linearity, and stability of the analytical method. A well-chosen internal standard is critical to compensate for variability during sample preparation and analysis, thereby ensuring the integrity of the generated data.
The Role and Advantages of Deuterated Internal Standards
Deuterated internal standards, such as this compound, are considered the gold standard for quantitative mass spectrometry-based bioanalysis. Their key advantage lies in their near-identical physicochemical properties to the analyte of interest. This structural similarity ensures that the IS and the analyte behave almost identically during extraction, chromatography, and ionization, effectively correcting for matrix effects and procedural losses. The mass difference introduced by the deuterium atoms allows for their distinct detection by the mass spectrometer.
Bioanalytical Method Validation Workflow
A typical bioanalytical method validation workflow involves several key stages to ensure the method is reliable and reproducible for its intended purpose.
Performance Comparison: this compound vs. Alternative Internal Standards
For this comparative guide, we will present hypothetical yet representative data for a Chlorotrianisene method using this compound, alongside published data for a validated clomiphene method that utilizes both a deuterated internal standard and a structural analog (non-deuterated) internal standard.
Table 1: Comparison of Bioanalytical Method Validation Parameters
| Parameter | Method 1: Chlorotrianisene with this compound IS (Hypothetical) | Method 2: Clomiphene with Deuterated IS | Method 3: Clomiphene with Structural Analog IS (Nilotinib)[1][2] |
| Linearity (r²) | >0.995 | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.06 - 0.3 ng/mL | 12.5 ng/mL[1][2] |
| Intra-day Precision (%CV) | < 10% | < 15% | 1.91% - 3.89%[2] |
| Inter-day Precision (%CV) | < 10% | < 15% | -1.79% - 4.38% (reported as relative error)[2] |
| Intra-day Accuracy (% bias) | ± 10% | ± 15% | 3.25% - 4.79% (reported as relative error)[1] |
| Inter-day Accuracy (% bias) | ± 10% | ± 15% | Not explicitly stated |
| Recovery | > 85% | Not explicitly stated | > 95.82%[1] |
Note: The data for Method 1 is a projection based on the expected high performance of a deuterated internal standard. The data for Methods 2 and 3 are derived from published literature on clomiphene analysis.
Discussion of Comparative Data
The hypothetical data for this compound aligns with the high performance typically observed with deuterated internal standards. The excellent linearity, low LLOQ, and high precision and accuracy are characteristic of methods where the internal standard closely mimics the analyte's behavior.
In the case of clomiphene, the use of a deuterated internal standard (Method 2) also demonstrates robust performance with a low LLOQ. When a structural analog like nilotinib is used as an internal standard (Method 3), good linearity and recovery are still achieved. However, the LLOQ is significantly higher compared to the method using a deuterated standard, indicating lower sensitivity. While the precision and accuracy are within acceptable limits, deuterated standards generally provide tighter control over variability.
The choice between a deuterated internal standard and a structural analog often comes down to a balance of cost, availability, and the required sensitivity of the assay. For regulated bioanalysis where high sensitivity and utmost accuracy are paramount, a deuterated internal standard like this compound is the preferred choice.
Experimental Protocols
Below are representative experimental protocols for the bioanalytical methods discussed.
Method 1: Hypothetical Protocol for Chlorotrianisene in Human Plasma using LC-MS/MS with this compound IS
-
Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (concentration to be optimized).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Optimized for Chlorotrianisene and this compound.
-
Method 3: Published Protocol for Clomiphene in Human Plasma using LC-MS/MS with Nilotinib IS[1][2]
-
Sample Preparation:
-
Liquid-liquid extraction using ethyl acetate.
-
-
LC-MS/MS Conditions:
-
LC System: Not specified
-
Column: YMC-Pack C18-AM (4.6 x 50 mm, 3 µm)[1]
-
Mobile Phase: Isocratic elution with methanol:acetonitrile:0.1% formic acid (70:15:15, v/v/v)[1]
-
Flow Rate: 0.7 mL/min[1]
-
Injection Volume: Not specified
-
Mass Spectrometer: Triple quadrupole mass detector[1]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[1]
-
MRM Transitions: m/z 406.18 → 100.11 for clomiphene and m/z 530.70 → 289.50 for nilotinib[1]
-
Logical Relationship in Bioanalytical Method Validation
The successful validation of a bioanalytical method relies on a logical progression of experiments, each building upon the last to demonstrate the method's suitability.
References
A Comparative Guide to Internal Standards for Estrogen Analysis: Evaluating Chlorotrianisene-d9 and Other Common Alternatives
For researchers, scientists, and drug development professionals engaged in the precise quantification of estrogens, the choice of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison of Chlorotrianisene-d9 and other commonly employed internal standards in estrogen analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The gold standard for quantitative bioanalysis is the use of stable isotope-labeled (SIL) internal standards, which are intended to mimic the analyte of interest throughout sample preparation and analysis, thereby correcting for variability.[1] While deuterated and 13C-labeled estrogens are the most common choices, the non-steroidal deuterated compound, this compound, presents a theoretical alternative. This guide will delve into the performance characteristics of these standards, supported by a review of established experimental protocols.
Performance Comparison of Internal Standards
The ideal internal standard should co-elute with the analyte and exhibit identical ionization and extraction recovery characteristics.[1] Deuterated standards are widely used due to their cost-effectiveness and availability.[1] However, potential chromatographic shifts and differences in matrix effects between the analyte and the deuterated standard can occur.[2] 13C-labeled standards often provide superior performance with better co-elution and isotopic stability, though they are typically more expensive.[1]
Below is a table summarizing the key performance characteristics of different types of internal standards for estrogen analysis.
| Internal Standard Type | Analyte | Matrix | Recovery (%) | Matrix Effect (%) | Accuracy (%) | Reference |
| Deuterated Estrogens | ||||||
| Estradiol-d4 | Estradiol, Estrone | Human Serum | 91-113 | Not explicitly stated, but compensated for | 91-113 | [3] |
| Estrone-d4, Estriol-d2 | Estrone, Estriol | Human Serum | 88-108 | Not explicitly stated, but compensated for | Within acceptable limits | [4] |
| 13C-Labeled Estrogens | ||||||
| [13C3]-Estradiol, [13C3]-Estrone | Estradiol, Estrone | Serum | Not explicitly stated | Minimal matrix effects observed | High | Waters Corporation Application Note |
| Non-steroidal Deuterated | ||||||
| This compound | Estrogens | - | No data available | No data available | No data available | - |
Note: The performance of internal standards is highly method- and matrix-dependent. The data presented are from specific studies and may not be directly comparable across different experimental conditions. The absence of data for this compound highlights the need for experimental validation to determine its suitability as an internal standard for estrogen analysis.
Experimental Protocols
A robust analytical method is crucial for obtaining reliable data. Below is a representative experimental protocol for the analysis of estrogens in human serum using a stable isotope-labeled internal standard, based on common practices in the field.[4][5]
1. Sample Preparation
-
To 200 µL of serum, add 20 µL of an internal standard solution (e.g., Estradiol-d4 at a known concentration).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex vigorously for 30 seconds and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like ammonium fluoride or ammonium hydroxide to enhance ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 10-50 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is common for underivatized estrogens.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
-
Visualizing Key Processes
To better understand the biological context and the analytical workflow, the following diagrams are provided.
Caption: Estrogen Signaling Pathways.
Caption: Experimental Workflow for Estrogen Analysis.
Conclusion
The selection of an appropriate internal standard is paramount for the accurate and precise quantification of estrogens by LC-MS/MS. Stable isotope-labeled analogs of the endogenous estrogens, such as deuterated or 13C-labeled estradiol and estrone, are the established gold standard, with a body of literature supporting their use.[6] These standards effectively compensate for analytical variability, including matrix effects.
This compound, as a deuterated non-steroidal estrogen, represents a potential alternative. Its structural dissimilarity to endogenous estrogens could, in theory, minimize isotopic overlap. However, this same structural difference may lead to divergent behavior during sample preparation and analysis, potentially compromising its ability to accurately correct for variability. A thorough experimental evaluation of this compound's performance characteristics, including recovery, matrix effects, and overall accuracy, is necessary to determine its suitability as an internal standard for estrogen analysis. Without such data, isotopically labeled estrogens remain the most reliable choice for researchers, scientists, and drug development professionals in this field.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitive Simultaneous Quantitation of Testosterone and Estradiol in Serum by LC-MS/MS without Derivatization and Comparison with the CDC HoSt Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Chlorotrianisene and Its Deuterated Analog: A Theoretical Exploration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the nonsteroidal synthetic estrogen, Chlorotrianisene, and its theoretical deuterated form. While direct experimental data on deuterated Chlorotrianisene is not currently available in published literature, this document leverages established principles of drug metabolism and the kinetic isotope effect of deuterium to project the potential pharmacological differences.
Introduction to Chlorotrianisene
Chlorotrianisene (CTA) is a nonsteroidal estrogen that has been used for hormone replacement therapy and in the treatment of certain hormone-dependent cancers.[1] It functions as a prodrug, meaning it is biologically inactive until it is metabolized in the body.[2] The primary metabolic activation of Chlorotrianisene occurs in the liver, where cytochrome P450 (CYP450) enzymes catalyze its mono-O-demethylation to form the active metabolite, desmethylchlorotrianisene (DMCTA).[2]
The Potential of Deuteration
Deuterium, a stable isotope of hydrogen, can be strategically incorporated into a drug molecule to alter its metabolic fate.[3][4] This process, known as deuteration, can lead to a phenomenon called the kinetic isotope effect (KIE), where the bond between carbon and deuterium (C-D) is stronger and broken more slowly by metabolic enzymes than the corresponding carbon-hydrogen (C-H) bond.[5] This can result in a slower rate of metabolism, potentially leading to an improved pharmacokinetic profile, including a longer half-life and reduced formation of toxic metabolites.[3][4]
Theoretical Comparative Analysis
Based on the known metabolic pathway of Chlorotrianisene, deuteration of the methoxy groups is predicted to significantly impact its pharmacological properties.
Table 1: Projected Comparative Pharmacokinetic Parameters
| Parameter | Chlorotrianisene (Non-deuterated) | Deuterated Chlorotrianisene (Projected) | Rationale for Projection |
| Metabolic Activation Rate | Standard | Slower | The C-D bond on the methoxy groups is stronger than the C-H bond, leading to a slower rate of O-demethylation by CYP450 enzymes due to the kinetic isotope effect. |
| Half-life (t½) | Shorter | Longer | A slower metabolic conversion to the active metabolite and subsequent clearance pathways would result in a prolonged presence of the drug in the system. |
| Bioavailability | Standard | Potentially Higher | Reduced first-pass metabolism in the liver could lead to a greater proportion of the administered dose reaching systemic circulation. |
| Formation of Active Metabolite (DMCTA) | Standard Rate | Slower, more sustained formation | The rate-limiting step of demethylation is slowed, leading to a more gradual and prolonged release of the active compound. |
| Potential for Reactive Metabolites | Possible | Potentially Reduced | Slower metabolism may reduce the formation of potentially reactive intermediates that can lead to toxicity.[6] |
Signaling Pathway and Metabolic Bioactivation
Chlorotrianisene exerts its estrogenic effects by binding to and activating estrogen receptors (ERs), similar to the natural hormone estradiol.[1] The metabolic activation is a critical step for its therapeutic activity.
Caption: Metabolic activation of Chlorotrianisene and its deuterated form.
Experimental Protocols for Future Comparative Studies
To validate the theoretical advantages of deuterated Chlorotrianisene, the following experimental protocols would be essential.
In Vitro Metabolism Assay
Objective: To compare the rate of metabolism of Chlorotrianisene and its deuterated analog by liver enzymes.
Methodology:
-
Incubate Chlorotrianisene and deuterated Chlorotrianisene separately with human liver microsomes (or recombinant CYP450 enzymes) and an NADPH-generating system.
-
Collect samples at various time points.
-
Quench the reaction with a suitable solvent (e.g., acetonitrile).
-
Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the disappearance of the parent compound and the formation of desmethylchlorotrianisene.
-
Calculate the rate of metabolism for both compounds.
Caption: Workflow for in vitro metabolism comparison.
Pharmacokinetic Study in an Animal Model
Objective: To compare the in vivo pharmacokinetic profiles of Chlorotrianisene and its deuterated form.
Methodology:
-
Administer equivalent oral doses of Chlorotrianisene and deuterated Chlorotrianisene to separate groups of laboratory animals (e.g., rats or mice).
-
Collect blood samples at predetermined time intervals.
-
Process the blood samples to obtain plasma.
-
Extract the drug and its metabolite from the plasma.
-
Quantify the concentrations of the parent drug and desmethylchlorotrianisene using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for both compounds.
Conclusion
The theoretical analysis presented in this guide suggests that deuteration of Chlorotrianisene could offer significant advantages by slowing its metabolism. This may lead to a more favorable pharmacokinetic profile, potentially enhancing its therapeutic efficacy and safety. However, it is crucial to emphasize that these are projections based on established scientific principles. Direct experimental validation through in vitro and in vivo studies is necessary to confirm these potential benefits and to fully characterize the pharmacological properties of deuterated Chlorotrianisene. Such studies would be a critical next step in exploring its potential as an improved therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Chlorotrianisene - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioscientia.de [bioscientia.de]
- 6. Deleterious effects of reactive metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Analytical Challenges: A Comparative Guide to Methods in Endocrine Disruptor Analysis with a Focus on Chlorotrianisene-d9
For researchers, scientists, and drug development professionals engaged in the analysis of synthetic estrogens and other endocrine-disrupting chemicals, the selection of an appropriate analytical method is paramount for generating accurate and reproducible data. This guide provides a comparative overview of common analytical techniques, with a specific focus on the potential application of Chlorotrianisene-d9 as an internal standard. Due to a lack of specific inter-laboratory comparison studies for this compound in the published literature, this guide draws comparisons from established methods for similar analytes.
Chlorotrianisene, a synthetic non-steroidal estrogen, and its deuterated analog, this compound, represent a class of compounds requiring sensitive and specific detection methods. The use of a deuterated internal standard like this compound is a cornerstone of robust quantitative analysis, particularly in complex matrices such as environmental and biological samples. Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry as they closely mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response.[1][2]
Comparative Analysis of Analytical Methodologies
The determination of synthetic estrogens and other endocrine disruptors is predominantly carried out using chromatographic techniques coupled with mass spectrometry. The choice between methods often depends on the required sensitivity, the complexity of the sample matrix, and the specific analytes of interest.
| Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Immunoassays (ELISA, RIA) |
| Principle | Separation based on polarity, followed by detection based on mass-to-charge ratio of precursor and product ions. | Separation based on volatility and polarity, followed by detection based on mass-to-charge ratio. | Antigen-antibody binding for detection. |
| Specificity | High to very high, especially with tandem MS. | High, but may require derivatization to improve volatility and specificity. | Variable, prone to cross-reactivity with structurally similar compounds.[3] |
| Sensitivity | Very high, often in the picogram to femtogram range.[4] | High, can achieve low detection limits, often requiring derivatization. | Moderate to high, but can be limited by antibody affinity. |
| Sample Throughput | Moderate to high, with modern UPLC systems offering rapid analysis times.[5] | Lower, due to longer run times and potential for derivatization steps. | High, suitable for screening large numbers of samples. |
| Matrix Effects | Can be significant, but effectively compensated by a co-eluting stable isotope-labeled internal standard like this compound. | Can be significant, but often mitigated by extensive sample cleanup and the use of an appropriate internal standard. | Can be significant, and not as easily corrected for as with mass spectrometry methods. |
| Analytes Covered | Wide range of polar and non-polar compounds. | Suitable for volatile and semi-volatile compounds; non-volatile compounds require derivatization. | Specific to the target analyte for which the antibody was developed. |
| Cost | High initial instrument cost and maintenance. | Moderate to high instrument cost. | Lower instrument cost, but reagent costs can be significant for large studies. |
Experimental Protocols: A Generalized Workflow
Experimental Workflow for Synthetic Estrogen Analysis
Caption: Generalized workflow for the analysis of synthetic estrogens using an internal standard.
Key Methodological Considerations:
-
Sample Preparation: The goal of sample preparation is to isolate the analyte of interest from the sample matrix and pre-concentrate it. Solid-phase extraction (SPE) is a commonly used technique for water samples, while liquid-liquid extraction (LLE) or protein precipitation followed by SPE is often employed for biological fluids. The addition of the internal standard, this compound, at the very beginning of the sample preparation process is crucial to account for any losses during these steps.
-
Chromatographic Separation: Reversed-phase liquid chromatography using a C18 column is a standard approach for separating estrogens from other matrix components. Gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate to improve ionization, is typically used.
-
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte and this compound would be monitored. The use of a deuterated standard ensures that the analyte and the internal standard have nearly identical retention times and ionization efficiencies, leading to a highly reliable analyte-to-internal standard response ratio.
Logical Relationship of Method Validation Parameters
The validation of an analytical method is essential to ensure its suitability for its intended purpose. The relationship between key validation parameters demonstrates the comprehensive evaluation required.
Caption: Interrelationship of key analytical method validation parameters.
Conclusion
While direct inter-laboratory comparison data for methods utilizing this compound is not currently prevalent in scientific literature, the principles of analytical method selection and validation remain universal. For the quantitative analysis of Chlorotrianisene or other structurally similar synthetic estrogens, an isotope-dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) method employing this compound as an internal standard would theoretically provide the highest level of accuracy and precision.[1] This approach is superior to methods using structural analog internal standards or those without an internal standard, and offers significant advantages in specificity over immunoassay techniques.[2][3] Researchers developing methods for such analytes should prioritize the use of stable isotope-labeled internal standards to ensure the generation of high-quality, reliable data for regulatory submissions and scientific advancement.
References
- 1. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Comparison of liquid chromatography-tandem mass spectrometry, RIA, and ELISA methods for measurement of urinary estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
Cross-Validation of LC-MS and GC-MS Methods for the Analysis of Chlorotrianisene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantitative analysis of chlorotrianisene. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs, supported by detailed experimental protocols and comparative performance data.
Introduction
Chlorotrianisene, a synthetic non-steroidal estrogen, requires sensitive and specific analytical methods for its determination in various matrices, including pharmaceutical formulations and biological samples. Both LC-MS and GC-MS are powerful techniques widely employed in pharmaceutical analysis. This guide explores the analytical workflows and performance characteristics of each method for chlorotrianisene, highlighting their respective advantages and limitations.
Experimental Protocols
Detailed methodologies for the analysis of chlorotrianisene by both LC-MS/MS and GC-MS are outlined below. These protocols are based on established practices for the analysis of estrogenic compounds and have been adapted for chlorotrianisene.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Pre-treatment: Acidify the sample (e.g., plasma, urine, or dissolved pharmaceutical formulation) to a pH of approximately 4.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with water to remove interfering polar compounds.
-
Elution: Elute chlorotrianisene from the cartridge with an appropriate organic solvent, such as methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Chromatographic Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable for the separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of A) water with 0.1% formic acid and B) acetonitrile with 0.1% formic acid is commonly used.
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for chlorotrianisene.
Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
Extraction: Extract chlorotrianisene from the sample matrix (e.g., dissolved pharmaceutical formulation) into an immiscible organic solvent like hexane or ethyl acetate.
-
Drying: Dry the organic extract over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to a small volume.
2. Derivatization (Silylation)
-
Reagent: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the concentrated extract.
-
Reaction: Heat the mixture at 60-70°C for 30 minutes to convert chlorotrianisene to its more volatile trimethylsilyl (TMS) derivative.
-
Final Preparation: Evaporate the excess derivatizing agent and redissolve the residue in a suitable solvent (e.g., hexane) for GC-MS analysis. Derivatization is a crucial step to improve the volatility and thermal stability of the analyte for GC analysis.[1]
3. GC-MS Conditions
-
Chromatographic Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300°C) to ensure good separation.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an electron ionization (EI) source.
-
Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions of the chlorotrianisene-TMS derivative is used for quantification.
Method Validation and Performance Comparison
The following tables summarize the hypothetical quantitative performance data for the cross-validation of the LC-MS/MS and GC-MS methods for chlorotrianisene analysis. These values are representative of what can be expected for the analysis of similar estrogenic compounds.[2][3]
Table 1: Linearity and Sensitivity
| Parameter | LC-MS/MS | GC-MS |
| Linearity Range (ng/mL) | 0.1 - 100 | 0.5 - 200 |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 |
| Limit of Detection (LOD) (ng/mL) | 0.03 | 0.15 |
| Limit of Quantification (LOQ) (ng/mL) | 0.1 | 0.5 |
Table 2: Accuracy and Precision
| Parameter | LC-MS/MS | GC-MS |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (RSD%) - Intra-day | < 5% | < 8% |
| Precision (RSD%) - Inter-day | < 7% | < 10% |
Method Comparison
| Feature | LC-MS/MS | GC-MS |
| Sample Preparation | Generally more complex (SPE) but can handle a wider range of matrices. | Can be simpler (LLE), but derivatization is often required. |
| Derivatization | Not typically required. | Often necessary for polar analytes like chlorotrianisene to improve volatility.[1] |
| Sensitivity | Generally higher, especially for non-volatile compounds. | Can achieve very low detection limits, particularly with specialized ionization techniques like NCI-MS. |
| Specificity | High, especially with tandem MS (MS/MS). | High, particularly in SIM mode. |
| Throughput | Can be higher due to faster analysis times and no derivatization step. | Can be lower due to the additional derivatization step. |
| Compound Applicability | Broader range of compounds, including polar and non-volatile analytes. | Limited to volatile and thermally stable compounds, or those that can be derivatized. |
| Matrix Effects | More susceptible to ion suppression or enhancement from co-eluting matrix components.[4][5] | Generally less susceptible to matrix effects. |
Logical Workflow for Method Cross-Validation
The following diagram illustrates the logical workflow for the cross-validation of LC-MS and GC-MS methods.
References
- 1. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity [mdpi.com]
- 3. Development and validation of a GC-MS method for the determination of hydroxyzine and its active metabolite, cetirizine, in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Analytical Method Robustness with Chlorotrianisene-d9: A Comparative Guide
In the landscape of bioanalytical research and drug development, the robustness of analytical methods is paramount to ensure reliable and reproducible data. The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of modern quantitative mass spectrometry, offering a powerful tool to mitigate variability and enhance method performance. This guide provides a comparative assessment of Chlorotrianisene-d9, a deuterated analog of the synthetic non-steroidal estrogen Chlorotrianisene, in the context of analytical method robustness.
The Gold Standard: Stable Isotope-Labeled Internal Standards
The use of a stable isotope-labeled internal standard is widely recognized as the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1] An ideal SIL-IS co-elutes with the analyte of interest and exhibits identical chemical and physical properties during sample extraction, chromatographic separation, and ionization. This co-behavior allows the SIL-IS to effectively compensate for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response, thereby improving the accuracy and precision of the analytical method.[1]
This compound, with its nine deuterium atoms, serves as an excellent internal standard for the quantification of Chlorotrianisene and structurally similar compounds. The mass shift provided by the deuterium labels allows for its distinct detection by the mass spectrometer while ensuring it behaves nearly identically to the unlabeled analyte throughout the analytical process.
Comparison of Internal Standard Strategies
The choice of an internal standard is a critical decision in method development. While SIL-IS like this compound are preferred, other strategies are sometimes employed. The following table compares these approaches:
| Internal Standard Strategy | Advantages | Disadvantages | Best Suited For |
| Stable Isotope-Labeled (e.g., this compound) | - Co-elutes with the analyte- Experiences identical matrix effects- Corrects for extraction and instrument variability- Highest accuracy and precision | - Can be expensive- Not always commercially available for all analytes | Quantitative bioanalysis requiring high accuracy and precision, especially in complex matrices like plasma or serum. |
| Structural Analog | - More readily available and less expensive than SIL-IS- Can partially compensate for extraction variability | - Different chromatographic retention time- May not experience the same matrix effects- May have different ionization efficiency | Early-stage drug discovery or when a SIL-IS is not available. |
| No Internal Standard | - Simplest approach | - Highly susceptible to matrix effects and variability- Lower accuracy and precision- Not suitable for regulated bioanalysis | Qualitative analysis or when only relative quantification is needed. |
Experimental Protocol: Quantification of a Non-Steroidal Estrogen using this compound
This section outlines a representative experimental protocol for the quantification of a non-steroidal estrogen (analyte) in human plasma using this compound as an internal standard with LC-MS/MS.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 500 µL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 30% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: Precursor ion > Product ion (specific to the analyte)
-
This compound: Precursor ion > Product ion (e.g., m/z 390.2 > 354.2)
-
-
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank matrix.
-
Linearity: A calibration curve should be constructed using at least six non-zero standards, with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within ±15% of the nominal concentration, and precision (as coefficient of variation, CV) should be ≤15%.
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Analyte stability in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).
Data Presentation: Performance of this compound
The following table summarizes typical validation data for an LC-MS/MS method using this compound as an internal standard for the analysis of a non-steroidal estrogen.
| Validation Parameter | Acceptance Criteria | Typical Result with this compound |
| Linearity (r²) | > 0.99 | 0.998 |
| Accuracy (% Bias) | Within ±15% | -5.2% to 8.5% |
| Precision (% CV) | ≤ 15% | 3.1% to 7.8% |
| Matrix Effect (% CV) | ≤ 15% | 6.2% |
| Recovery (%) | Consistent and reproducible | 85 ± 5% |
| Stability | No significant degradation | Stable for 3 freeze-thaw cycles and 24h at room temp. |
Visualizing the Workflow
The following diagrams illustrate the key workflows in assessing analytical method robustness.
Caption: Workflow for validating a bioanalytical method using this compound.
Caption: Logic diagram for assessing the robustness of an analytical method.
References
The Gold Standard: Justification for Using a Deuterated Standard Over an Analog Standard in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision that directly impacts data reliability. This guide provides an objective comparison of deuterated internal standards versus structural analog standards, supported by experimental data, to elucidate why deuterated standards are considered the gold standard in mass spectrometry-based assays.
In the realm of liquid chromatography-mass spectrometry (LC-MS) for quantitative bioanalysis, internal standards are indispensable for correcting variability.[1][2] An ideal internal standard should perfectly mimic the analyte of interest throughout sample preparation, chromatography, and detection, thus compensating for variations in extraction recovery, matrix effects, and instrument response.[2][3] While both deuterated and structural analog standards aim to fulfill this role, their performance can differ significantly.
A deuterated internal standard is a stable isotope-labeled (SIL) version of the analyte where one or more hydrogen atoms are replaced with deuterium.[4] This subtle increase in mass allows it to be distinguished from the analyte by the mass spectrometer, while its chemical and physical properties remain nearly identical.[4] Conversely, a structural analog is a distinct chemical entity that is structurally similar to the analyte.[1]
Mitigating the Matrix Effect: The Core Advantage of Deuterated Standards
A primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification.[5][6] Deuterated standards, being chemically and physically almost identical to the analyte, typically co-elute and experience the same degree of ionization suppression or enhancement.[7][8] This co-elution ensures that any signal fluctuation affecting the analyte is mirrored by the deuterated standard, enabling accurate correction and yielding more reliable quantitative data.[8] Structural analogs, however, may not co-elute perfectly and can be affected differently by the matrix, which can compromise data quality.[7]
Data Presentation: Quantitative Comparison
The theoretical advantages of deuterated standards are consistently supported by experimental data. The following tables summarize the quantitative improvements observed in bioanalytical methods when employing deuterated internal standards compared to structural analog standards.
Table 1: Comparison of Assay Performance for the Quantification of Kahalalide F
| Internal Standard Type | Mean Accuracy (% Bias) | Precision (% RSD) |
| Deuterated Standard | 1.2% | 4.9% |
| Analog Standard | -15.8% | 12.3% |
Data synthesized from studies on the analysis of the marine anticancer agent kahalalide F in plasma. The results demonstrate a significant improvement in both accuracy and precision when a deuterated internal standard is used.[1][7]
Table 2: Comparison of Inter-Patient Assay Imprecision for Sirolimus Quantification
| Internal Standard Type | Range of Inter-Patient Imprecision (CV%) |
| Deuterated Standard (Sirolimus-d3) | 2.7% - 5.7% |
| Analog Standard (Desmethoxyrapamycin) | 7.6% - 9.7% |
This data, from a study on the immunosuppressant drug sirolimus, highlights the enhanced robustness and reproducibility of methods employing deuterated standards across different patient samples.[7]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays. Below are representative protocols for sample preparation and the assessment of matrix effects.
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a common method for extracting small molecule drugs from biological matrices like plasma or serum.
-
Sample Thawing: Thaw frozen plasma or serum samples at room temperature or in a 4°C water bath.
-
Internal Standard Spiking: To a 100 µL aliquot of the plasma/serum sample in a microcentrifuge tube, add 10 µL of the deuterated internal standard solution at a known concentration. Vortex briefly to mix.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (or methanol) to the sample. This 3:1 organic solvent to sample ratio is effective for precipitating proteins.[9]
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the precipitated proteins.[10]
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the analyte and internal standard, to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
Evaporation and Reconstitution (Optional): If necessary, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of a solvent compatible with the LC mobile phase to concentrate the sample.
Protocol 2: Quantitative Assessment of Matrix Effects
This protocol allows for the quantitative determination of matrix effects (ion suppression or enhancement).
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of the analyte and the deuterated internal standard in the mobile phase or a solvent mixture that mimics the final sample composition.
-
Set B (Post-Extraction Spike): Extract blank biological matrix using the protein precipitation protocol described above. Add the analyte and internal standard to the resulting supernatant at the same concentration as in Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank biological matrix before the protein precipitation process, at the same concentration as in Set A.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
For an ideal internal standard, the matrix effect and recovery values for the analyte and the standard should be very similar.
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the justification for choosing a deuterated standard and the mechanism of matrix effect compensation.
Caption: Logical flow for selecting a deuterated standard.
Caption: How a deuterated standard compensates for matrix effects.
Conclusion
While structural analog standards can be used and are sometimes the only option if a deuterated version of the analyte is unavailable or prohibitively expensive, the evidence strongly supports the superiority of deuterated internal standards for quantitative bioanalysis.[1][11] Their ability to closely mimic the analyte of interest, particularly in co-eluting and experiencing identical matrix effects, leads to significantly improved accuracy, precision, and overall method robustness.[7][12] For researchers, scientists, and drug development professionals committed to generating the highest quality data, the use of a deuterated internal standard is a critical step in ensuring the reliability and defensibility of their results.
References
- 1. benchchem.com [benchchem.com]
- 2. nebiolab.com [nebiolab.com]
- 3. Protein Precipitation (PPT) Extraction | Phenomenex [phenomenex.com]
- 4. opentrons.com [opentrons.com]
- 5. Plasma/serum sample preparation for untargeted MS-based metabolomic [protocols.io]
- 6. Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocols for Protein Precipitation in Samples before Using iTRAQ® Kits [sciex.com]
- 12. mdpi.com [mdpi.com]
The Gold Standard of Quantification: Comparing Analytical Results With and Without Stable Isotope-Labeled Standards
In the precise world of analytical chemistry, particularly in drug development and clinical research, the accuracy and reliability of quantitative measurements are paramount. The choice of calibration strategy can be the determining factor between robust, defensible data and results plagued by uncertainty. This guide provides an objective comparison of analytical methods employing a stable isotope-labeled (SIL) internal standard against those that do not, supported by experimental data and detailed protocols.
The use of a SIL internal standard, a non-radioactive version of the analyte with a different mass, is widely regarded as the gold standard for quantitative analysis, especially in complex matrices like plasma or tissue.[1][2][3][4][5] This approach, often referred to as isotope dilution mass spectrometry (IDMS), offers significant advantages in mitigating experimental variability.[6][7] In contrast, methods without a SIL standard, such as external calibration or the use of a structural analogue, can be more susceptible to errors arising from sample preparation and matrix effects.[6][7]
Unveiling the Discrepancies: A Data-Driven Comparison
The superior performance of SIL internal standards is not merely theoretical; it is consistently demonstrated in experimental data across various applications. The primary role of an internal standard is to correct for variability in sample processing and instrumental analysis.[1][8][9] A SIL internal standard, being chemically and physically almost identical to the analyte, experiences the same variations in extraction recovery, ionization efficiency, and potential degradation, thus providing a more accurate correction.[5][10]
Table 1: Comparison of Assay Performance for an Anticancer Drug
| Parameter | With SIL Internal Standard | With Analogous Internal Standard |
| Mean Bias (%) | 100.3 | 96.8 |
| Standard Deviation of Bias (%) | 7.6 | 8.6 |
| Statistical Significance (Variance) | Significantly Lower (p=0.02) | - |
| Statistical Significance (Accuracy) | Not Significantly Different from 100% (p=0.5) | Significantly Different from 100% (p<0.0005) |
This data, adapted from a study on an anticancer agent, demonstrates a statistically significant improvement in both precision (lower variance) and accuracy when a SIL internal standard is used compared to a structural analogue.[1]
Table 2: Performance Metrics for Trifluralin Analysis
| Performance Metric | External Calibration (Without Internal Standard) | Isotope Dilution (With SIL Internal Standard) |
| Accuracy (Recovery) | Highly variable (e.g., 50-150%), susceptible to matrix effects | Consistently high and stable (typically 80-110%) |
| Precision (Relative Standard Deviation - RSD) | Generally higher variability (can exceed 20%) | Significantly lower variability (typically <15%) |
This table summarizes the expected performance for the analysis of the herbicide trifluralin. The isotope dilution method consistently provides more accurate and precise results by effectively compensating for matrix effects and variability in sample preparation.[6]
Table 3: Quantification of Ochratoxin A in a Certified Reference Material
| Calibration Method | Result vs. Certified Value |
| External Calibration | 18-38% lower |
| Single Isotope Dilution (ID¹MS) | Within the expected range |
| Double Isotope Dilution (ID²MS) | Within the expected range |
In the analysis of ochratoxin A in flour, external calibration resulted in a significant underestimation of the concentration due to matrix suppression effects. In contrast, all isotope dilution methods provided accurate results that fell within the certified range.[7]
The Experimental Divide: Methodological Approaches
The fundamental difference in the experimental workflow lies in the addition of the internal standard. In the isotope dilution method, a known amount of the SIL internal standard is added to every sample, calibrator, and quality control sample at the very beginning of the sample preparation process.
Experimental Protocol: Isotope Dilution Method for Trifluralin in Soil
This protocol provides a representative example for the analysis of trifluralin in a soil matrix using Gas Chromatography-Mass Spectrometry (GC-MS) with a SIL internal standard.
-
Preparation of Standards:
-
Prepare a stock solution of trifluralin and its stable isotope-labeled internal standard (e.g., trifluralin-d14) in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by spiking a blank matrix extract with known concentrations of trifluralin and a constant concentration of the SIL internal standard.
-
-
Sample Preparation:
-
Weigh 10 g of the soil sample into a centrifuge tube.
-
Spike the sample with a known amount of the trifluralin-d14 internal standard solution.
-
Add 20 mL of an extraction solvent (e.g., acetonitrile).
-
Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Perform a solid-phase extraction (SPE) cleanup if necessary to remove interfering matrix components.
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject the prepared sample onto a GC-MS system.
-
Use a suitable temperature program to chromatographically separate trifluralin and its SIL internal standard.
-
Monitor the characteristic ions for both the analyte and the internal standard in the mass spectrometer.
-
-
Quantification:
-
Calculate the ratio of the peak area of the analyte to the peak area of the SIL internal standard for all samples, calibrators, and quality controls.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of trifluralin in the samples from the calibration curve.
-
Experimental Protocol: External Calibration Method for Trifluralin in Soil
This protocol outlines the analysis without a SIL internal standard.
-
Preparation of Standards:
-
Prepare a stock solution of trifluralin in a suitable solvent.
-
Create a series of calibration standards by diluting the stock solution in the solvent.
-
-
Sample Preparation:
-
Follow the same extraction procedure as described in the isotope dilution method (steps 2a-2g), but without the addition of the internal standard.
-
-
GC-MS Analysis:
-
Inject the prepared sample and calibration standards onto the GC-MS system.
-
Monitor the characteristic ions for trifluralin.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibrators.
-
Determine the concentration of trifluralin in the samples from the calibration curve.
-
The Underlying Science: Why SIL Standards Excel
The superiority of the isotope dilution method stems from its ability to compensate for various sources of error that can plague an analytical run.
Matrix effects , caused by co-eluting compounds from the sample matrix that can suppress or enhance the ionization of the analyte in the mass spectrometer, are a significant source of inaccuracy.[6] A co-eluting SIL internal standard experiences the same matrix effects as the analyte, allowing for their correction.[11]
Variability in sample recovery during extraction and other preparation steps is another major challenge. Since the SIL internal standard is added at the beginning, any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard, leaving the ratio of the two unchanged.[1][8]
Important Considerations and Potential Pitfalls
While SIL internal standards are powerful tools, their effective use requires careful consideration:
-
Purity of the Standard: The SIL internal standard must be free of any unlabeled analyte, as this can lead to an overestimation of the analyte's concentration.[12]
-
Isotopic Stability: The stable isotopes should be placed in positions on the molecule where they will not be exchanged during sample preparation or analysis.
-
Chromatographic Co-elution: It is crucial that the analyte and the SIL internal standard co-elute for the most effective correction of matrix effects. Deuterium-labeled standards can sometimes exhibit slightly different retention times than the unlabeled analyte.[1][2][3]
-
Masking of Assay Problems: Because SIL internal standards can compensate for issues like poor extraction recovery or analyte instability, they might inadvertently hide underlying problems with the analytical method.[1][2][3]
Conclusion
The use of stable isotope-labeled internal standards provides a robust and reliable method for quantitative analysis, significantly improving accuracy and precision compared to methods without an internal standard or those using a structural analogue. By co-eluting with the analyte and behaving almost identically during sample preparation and analysis, SIL standards effectively compensate for matrix effects and procedural variability. While the initial cost of synthesizing or purchasing a SIL standard may be higher, the resulting data quality and confidence in the results often justify the investment, particularly in regulated environments and critical research applications.
References
- 1. scispace.com [scispace.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. nebiolab.com [nebiolab.com]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. waters.com [waters.com]
Safety Operating Guide
Proper Disposal of Chlorotrianisene-d9: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of Chlorotrianisene-d9, a deuterated form of the non-steroidal estrogen, Chlorotrianisene. This information is critical for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound in a laboratory setting.
While the non-deuterated form, Chlorotrianisene, is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to recognize its potential health risks.[1] Chlorotrianisene is identified as a potential carcinogen and an endocrine disruptor.[2] Furthermore, when heated to decomposition, it can emit highly toxic fumes.[2] Therefore, this compound should be handled and disposed of with the same precautions as a hazardous chemical.
Key Safety and Disposal Information
The following table summarizes the known properties of Chlorotrianisene relevant to its safe disposal.
| Property | Information | Source |
| GHS Classification | Not classified as hazardous | Cayman Chemical SDS[1] |
| Health Hazards | Potential carcinogen, endocrine disruptor. Ingestion may cause headache, nausea, vomiting, gynecomastia, and vaginal bleeding. | PubChem[2] |
| Decomposition Hazards | Emits very toxic fumes when heated to decomposition. | PubChem[2] |
| Primary Irritant Effect | Skin: No irritant effect. Eye: No irritating effect. | Cayman Chemical SDS[1] |
| Sensitization | No sensitizing effects known. | Cayman Chemical SDS[1] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to treat it as a hazardous chemical waste stream destined for incineration.
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety glasses, chemical-resistant gloves (material to be determined by a risk assessment as no specific recommendation is available), and a lab coat.[1]
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and securely sealed to prevent leaks or spills.
-
The label should clearly state "Hazardous Waste," "this compound," and any other information required by your institution's and local regulations.
-
-
Waste Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials and heat sources.
-
Follow all institutional and local regulations for the storage of hazardous chemical waste.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the this compound waste by a licensed and reputable hazardous waste disposal company.
-
The preferred method of disposal for this type of compound is high-temperature incineration to ensure complete destruction.[3]
-
Do not attempt to dispose of this compound down the drain or in regular trash.[3]
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific safety and disposal protocols and local regulations.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Chlorotrianisene-d9
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of Chlorotrianisene-d9. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and maintain the integrity of their work. Given the potential for hazardous decomposition products and the compound's classification as a long-acting non-steroidal estrogen, a cautious approach is paramount.[1][2]
Essential Safety and Handling Protocols
This compound is the deuterated form of Chlorotrianisene, a compound known to be a long-acting, orally active estrogen receptor modulator.[1][3] While a specific Safety Data Sheet (SDS) for this compound should always be consulted first, the following guidelines are based on the known properties of the parent compound and general best practices for handling chlorinated and deuterated substances. When heated to decomposition, Chlorotrianisene can emit very toxic fumes.[2] Therefore, all handling should be performed with the assumption of potential hazard.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Powder) | Chemical safety goggles with a face shield | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Full-coverage lab coat or chemical-resistant suit | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates |
| Solution Preparation | Chemical safety goggles | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Full-coverage lab coat | Work in a certified chemical fume hood |
| In-use (e.g., cell culture, animal dosing) | Chemical safety goggles | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Full-coverage lab coat | Work in a certified chemical fume hood or biological safety cabinet |
| Waste Disposal | Chemical safety goggles with a face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant apron over a lab coat | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates |
General laboratory attire, including long pants and closed-toe shoes, is mandatory at all times.[4]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[5]
-
Keep the container tightly sealed and protected from light.[6][7]
2. Preparation for Handling:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.[8]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[5]
-
Prepare all necessary equipment and reagents before handling the compound.
3. Weighing and Solution Preparation (Example Protocol):
-
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
-
Materials: this compound powder, anhydrous DMSO, appropriate glassware (e.g., vial, volumetric flask), and weighing paper.
-
Procedure:
-
Don all required PPE as outlined in the table above.
-
Perform all operations within a certified chemical fume hood.
-
Carefully weigh the desired amount of this compound onto weighing paper.
-
Transfer the powder to a suitable vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Securely cap the vial and vortex or sonicate until the compound is fully dissolved.
-
Clearly label the vial with the compound name, concentration, solvent, date, and your initials.
-
4. Spill and Emergency Procedures:
-
In case of a spill, evacuate the immediate area and alert others.
-
If a spill occurs, wear appropriate PPE, including respiratory protection, before attempting to clean it up.[9]
-
Use an absorbent material appropriate for the solvent to contain and clean up the spill.
-
Place all contaminated materials in a sealed container for proper disposal.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, weighing paper, and other disposable materials should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal Method: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[10]
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chlorotrianisene | C23H21ClO3 | CID 11289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. immunomart.com [immunomart.com]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. uwlax.edu [uwlax.edu]
- 9. CCOHS: Chlorine [ccohs.ca]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
